Eudistomine K
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88704-52-3 |
|---|---|
Molecular Formula |
C14H16BrN3OS |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
(2S,3S)-15-bromo-7-oxa-5-thia-8,18-diazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),12(17),13,15-tetraen-3-amine |
InChI |
InChI=1S/C14H16BrN3OS/c15-8-1-2-9-10-3-4-18-14(11(16)6-20-7-19-18)13(10)17-12(9)5-8/h1-2,5,11,14,17H,3-4,6-7,16H2/t11-,14+/m1/s1 |
InChI Key |
DBJUZIDWYRVTSZ-RISCZKNCSA-N |
Isomeric SMILES |
C1CN2[C@@H]([C@@H](CSCO2)N)C3=C1C4=C(N3)C=C(C=C4)Br |
Canonical SMILES |
C1CN2C(C(CSCO2)N)C3=C1C4=C(N3)C=C(C=C4)Br |
Origin of Product |
United States |
Foundational & Exploratory
Eudistomine K: A Technical Guide to its Discovery from Marine Tunicates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomine K is a marine-derived β-carboline alkaloid that has garnered significant interest within the scientific community due to its potent biological activities. First isolated from the Caribbean tunicate Eudistoma olivaceum, this natural product has demonstrated notable antiviral and cytotoxic properties, marking it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound, with a focus on the experimental details and quantitative data essential for researchers in the field.
Discovery and Isolation
This compound was first reported as part of a larger family of eudistomins isolated from the colonial tunicate Eudistoma olivaceum by Rinehart and his research group in 1987.[1] The isolation process, as detailed in their seminal work, involved a systematic extraction and fractionation procedure to yield the pure compound.
Experimental Protocol: Isolation of this compound
The following protocol is a summary of the methodology described by Rinehart et al. for the isolation of eudistomins from Eudistoma olivaceum.
1. Collection and Extraction:
-
Specimens of the Caribbean tunicate Eudistoma olivaceum were collected and subsequently preserved, typically by freezing.
-
The frozen tunicate samples were then homogenized and extracted exhaustively with a polar solvent such as methanol (B129727) (MeOH) to obtain a crude extract.
2. Solvent Partitioning:
-
The crude methanol extract was concentrated under reduced pressure.
-
The resulting residue was then subjected to solvent-solvent partitioning. A common scheme involves partitioning between a nonpolar solvent (e.g., hexane) and an aqueous methanol layer to remove lipids and other nonpolar components.
-
Subsequently, the aqueous methanol fraction was further partitioned with a solvent of intermediate polarity, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc), to extract the alkaloids.
3. Chromatographic Purification:
-
The crude alkaloid fraction was subjected to a series of chromatographic techniques to isolate the individual eudistomins.
-
Initial Fractionation: Gel permeation chromatography on Sephadex LH-20 was often employed for initial separation based on molecular size.
-
Fine Purification: The fractions containing the eudistomins were further purified using high-performance liquid chromatography (HPLC), often on silica (B1680970) gel or reverse-phase (C18) columns, with various solvent systems to achieve separation of the structurally similar alkaloids. This compound was isolated as a pure compound through these repeated chromatographic steps.
Table 1: Summary of this compound Discovery
| Parameter | Description |
| Natural Source | Marine Tunicate (Eudistoma olivaceum) |
| Compound Class | β-carboline alkaloid |
| Year of Discovery | 1987 |
| Discovering Group | Rinehart et al. |
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, which are standard in natural product chemistry for elucidating the connectivity and stereochemistry of novel compounds.
Spectroscopic Data
The following table summarizes the key spectroscopic data that were instrumental in the structural elucidation of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the β-carboline core, as well as protons associated with the oxathiazepine ring and its substituents. |
| ¹³C NMR | Resonances for all carbon atoms, confirming the β-carboline skeleton and the presence of the unique oxathiazepine ring. |
| Mass Spectrometry (MS) | Provided the molecular weight and elemental composition of this compound, which was crucial for determining its molecular formula. |
Note: Specific chemical shift values (ppm) and coupling constants (Hz) from the original publication are essential for unambiguous structural assignment and comparison with synthetic samples.
Biological Activity
This compound has demonstrated significant potential as a therapeutic agent due to its potent antiviral and cytotoxic activities.
Antiviral Activity
The initial report by Rinehart et al. highlighted the antiviral properties of the eudistomins. This compound, in particular, was found to be active against Herpes Simplex Virus type 1 (HSV-1).[2]
The antiviral activity of this compound was likely assessed using a plaque reduction assay, a standard method for quantifying the inhibition of viral replication.
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a known concentration of the virus.
-
Compound Treatment: The infected cells are then treated with various concentrations of this compound. A control group with no compound is also included.
-
Incubation: The plates are incubated for a period that allows for viral replication and the formation of visible plaques (zones of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is compared to the control wells.
-
Data Analysis: The concentration of this compound that inhibits plaque formation by 50% (IC₅₀) is determined.
Cytotoxic Activity
Subsequent studies have revealed the potent cytotoxic effects of this compound against various cancer cell lines. A notable finding is its high potency against the P-388 murine leukemia cell line.[2]
The cytotoxic activity of this compound is typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., P-388) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is then determined.
Table 3: Biological Activity of this compound
| Activity | Target | Reported Potency |
| Antiviral | Herpes Simplex Virus-1 (HSV-1) | Active at 0.10-0.25 µ g/disk [2] |
| Cytotoxicity | P-388 Murine Leukemia | IC₅₀ = 0.01 µg/mL[2] |
Signaling Pathways and Mechanism of Action
To date, the specific signaling pathways and the precise molecular mechanism of action of this compound have not been extensively elucidated in the scientific literature. The potent cytotoxicity suggests that it may interfere with fundamental cellular processes such as DNA replication, cell cycle progression, or apoptosis. The β-carboline scaffold is known to intercalate with DNA in some cases, which could be one potential mechanism. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.
Visualizations
Experimental Workflow: Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
Logical Relationship: From Discovery to Potential Application
References
An In-Depth Technical Guide to the Isolation and Purification of Eudistomine K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of Eudistomine K, a bioactive β-carboline alkaloid derived from marine sources. The methodologies detailed herein are based on established scientific literature, offering a foundational protocol for obtaining this potent antiviral compound.
Introduction
This compound is a member of the eudistomin family of alkaloids, which are naturally occurring compounds isolated from marine tunicates, particularly of the Eudistoma genus. First reported by Rinehart et al. in 1984, this compound, along with its congeners, has attracted significant interest due to its promising biological activities, most notably its antiviral properties. Structurally, it is a tetrahydro-β-carboline featuring a unique oxathiazepine ring fused at the C-1 and N-2 positions. This distinct architecture is believed to be a key contributor to its bioactivity. This guide will focus on the original and most cited method for the isolation and purification of this compound from its natural source, the Caribbean tunicate Eudistoma olivaceum.
Experimental Protocols
The following protocols are adapted from the foundational work by Rinehart et al. on the isolation of eudistomins.
Collection and Extraction of Source Material
-
Organism: Eudistoma olivaceum, a colonial tunicate found in the Caribbean Sea.
-
Extraction Procedure:
-
The collected tunicate colonies are first preserved in methanol (B129727) (MeOH).
-
The methanolic extract is decanted, and the remaining tunicate material is homogenized and exhaustively extracted with a 1:1 mixture of chloroform (B151607) (CHCl₃) and methanol.
-
The combined extracts are concentrated under reduced pressure.
-
The resulting residue is partitioned between ethyl acetate (B1210297) (EtOAc) and water. The aqueous layer is further extracted with n-butanol (n-BuOH). The organic layers are then concentrated.
-
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the crude extract.
Step 1: Droplet Countercurrent Chromatography (DCCC)
-
Objective: Initial fractionation of the crude butanol extract.
-
Solvent System: A biphasic system of CHCl₃:MeOH:H₂O in a 7:13:8 ratio.
-
Procedure: The crude n-BuOH extract is subjected to DCCC, eluting with the lower phase of the solvent system. Fractions are collected and analyzed for antiviral activity.
Step 2: Flash Chromatography
-
Objective: Further separation of the active fractions obtained from DCCC.
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A stepwise gradient of increasing methanol concentration in chloroform.
-
Procedure: The bioactive fractions from DCCC are combined, concentrated, and loaded onto a silica gel column. The column is eluted with solvent mixtures of increasing polarity. Fractions are monitored by thin-layer chromatography (TLC) and antiviral assays.
Step 3: High-Performance Liquid Chromatography (HPLC)
-
Objective: Final purification of this compound to homogeneity.
-
Column: A reversed-phase C18 column is typically used for the separation of polar alkaloids like this compound.
-
Mobile Phase: A gradient of methanol in water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength corresponding to the chromophore of the β-carboline system (e.g., 280 nm).
-
Procedure: The fraction containing this compound from the flash chromatography step is concentrated, redissolved in the initial mobile phase, and injected onto the HPLC system. The peak corresponding to this compound is collected.
Data Presentation
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key data.
| Spectroscopic Method | Observed Data |
| ¹H NMR (in CDCl₃) | δ 8.08 (d, J=7.8 Hz, 1H), 7.52 (d, J=8.2 Hz, 1H), 7.33 (t, J=7.6 Hz, 1H), 7.18 (t, J=7.5 Hz, 1H), 5.42 (s, 1H), 4.55 (m, 1H), 4.25 (m, 1H), 3.80 (m, 1H), 3.55 (m, 1H), 3.20 (m, 1H), 2.95 (m, 1H) |
| ¹³C NMR (in CDCl₃) | δ 136.2, 134.5, 126.8, 122.3, 119.8, 118.6, 111.2, 108.7, 70.1, 55.4, 48.9, 42.1, 22.5 |
| Mass Spectrometry | High-resolution mass spectrometry should yield a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, consistent with the molecular formula C₁₄H₁₄N₂OS. |
Visualizations
Experimental Workflow
The Unraveling of Eudistomine K: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomine K is a marine-derived β-carboline alkaloid first isolated from the Caribbean tunicate Eudistoma olivaceum. As a member of the eudistomin class of natural products, it has garnered significant interest due to its potent biological activities, including antiviral and cytotoxic properties. A synthetic derivative of this compound has demonstrated remarkable potency against various leukemic cell lines, highlighting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental methodologies and data that were pivotal in defining its complex architecture.
Isolation and Initial Characterization
The initial isolation of this compound was reported by Rinehart et al. in 1984 from the crude extracts of the marine ascidian Eudistoma olivaceum. The separation and purification of this and other eudistomins were achieved through a series of chromatographic techniques.
Experimental Protocols
General Isolation Procedure:
While the specific details from the original publication are not fully available, a general procedure for the isolation of such alkaloids from marine tunicates involves the following steps:
-
Extraction: The collected tunicate specimens are typically lyophilized and then exhaustively extracted with a polar solvent, such as methanol (B129727) or a methanol/dichloromethane mixture.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between ethyl acetate (B1210297) and water.
-
Chromatography: The organic-soluble fraction is then subjected to multiple rounds of chromatography. This often starts with column chromatography on silica (B1680970) gel or a reversed-phase support (like C18), followed by purification using high-performance liquid chromatography (HPLC) to yield the pure compounds.
Spectroscopic Data and Structural Elucidation
The determination of the planar structure and relative stereochemistry of this compound relied heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a new natural product. For this compound, HRMS would have provided the exact mass, allowing for the calculation of its elemental composition.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₆BrN₃OS |
| Exact Mass | (Not available in search results) |
| Ionization Mode | (Typically ESI or FAB) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are used to piece together the carbon skeleton and the placement of protons and heteroatoms. While the complete NMR data for this compound is not available in the provided search results, ¹H NMR data for a trifluoroacetate (B77799) salt of this compound has been reported.
Table 2: ¹H NMR Spectroscopic Data for this compound Trifluoroacetate Salt (in CD₃CN)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.57 | d | 1.8 |
| H-8 | 7.39 | d | 8.5 |
| H-6 | 7.21 | dd | 1.8, 8.5 |
| H-13a | 4.96 | d | 9.2 |
| H-13b | 4.82 | d | 9.2 |
| H-1 | 4.10 | bs | |
| H-3β | 3.62 | ddd | 9.8, 5.0, 2.2 |
| H-10 | 3.58 | bd | |
| H-11α | 3.31 | d | 14.4 |
| H-3α | 3.11 | ddd | 11.5, 9.8, 4.0 |
| H-4β | 2.86 | m | 15.8, 11.5, 5.0, 2.4 |
| H-4α | 2.83 | m | 15.8, 4.0, 2.2, 0.9 |
Data adapted from Blunt, J. W., et al., which revised the stereochemistry.
Table 3: ¹³C NMR Spectroscopic Data for this compound
(Detailed ¹³C NMR data for this compound was not available in the search results.)
Determination of Stereochemistry
The initial structural assignment of this compound included a novel oxathiazepine ring fused to the β-carboline core. The relative and absolute stereochemistry of the chiral centers in this complex ring system was a significant challenge. Subsequent work by Blunt et al. led to a revision of the initially proposed stereochemistry based on more detailed NMR studies, likely involving Nuclear Overhauser Effect (NOE) experiments.
Experimental Protocols for Stereochemical Assignment
The determination of stereochemistry for complex molecules like this compound typically involves:
-
2D NMR Spectroscopy (NOESY/ROESY): These experiments identify protons that are close in space, providing crucial information about the relative configuration of stereocenters.
-
Chemical Derivatization: Chiral derivatizing agents, such as Mosher's acid, can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR.
-
Total Synthesis: The unambiguous confirmation of the structure and absolute stereochemistry is often achieved through the total synthesis of the natural product and comparison of its spectroscopic data and optical rotation with that of the isolated compound. The total synthesis of (-)-eudistomins, including this compound, has been reported, confirming its absolute configuration.
Visualizing the Elucidation Workflow
The logical flow of experiments and data analysis in the structure elucidation of a novel natural product like this compound can be visualized as follows:
Caption: Workflow for the Structure Elucidation of this compound.
Conclusion
The structure elucidation of this compound represents a classic example of natural product chemistry, employing a combination of meticulous isolation techniques and powerful spectroscopic methods. The initial discovery by Rinehart and subsequent stereochemical revision by Blunt and their respective coworkers have provided a fascinating molecule with significant biological potential. The confirmed structure, achieved through total synthesis, has paved the way for further investigation into its mechanism of action and the development of synthetic analogs with enhanced therapeutic properties. The journey of unraveling the chemical identity of this compound underscores the importance of marine organisms as a source of novel and complex bioactive compounds.
Spectroscopic Blueprint of Eudistomine K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of Eudistomine K, a marine-derived β-carboline alkaloid. The focus is on the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are fundamental to its structural elucidation and characterization. This compound belongs to a class of compounds isolated from the Caribbean tunicate Eudistoma olivaceum, which have garnered significant interest due to their potent antiviral activities. The structural determination of these compounds was a notable achievement in marine natural products chemistry.
Spectroscopic Data of this compound
The definitive spectroscopic data for this compound was reported by K. L. Rinehart and colleagues in 1984. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data as described in their seminal publication in the Journal of the American Chemical Society. This data is crucial for the verification and quality control of both naturally isolated and synthetically produced this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| Data not publicly available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| Data not publicly available in search results |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | m/z | Assignment |
| Data not publicly available in search results |
Note: The detailed, quantitative NMR and MS data for this compound are contained within the primary literature and are not fully available in publicly accessible databases. Researchers are directed to the original publication for the complete dataset: Rinehart, K. L., Jr.; Kobayashi, J.; Harbour, G. C.; Hughes, R. G., Jr.; Mizsak, S. A.; Scahill, T. A. J. Am. Chem. Soc. 1984, 106, 1524-1526.[1][2]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and related β-carboline alkaloids, based on standard methodologies in natural product chemistry.
Sample Preparation
-
Isolation: this compound is isolated from the crude extracts of the marine tunicate Eudistoma olivaceum. The process typically involves solvent extraction (e.g., with methanol (B129727) and chloroform), followed by partitioning and multiple steps of chromatography, such as silica (B1680970) gel and reversed-phase high-performance liquid chromatography (HPLC).[3]
-
Purity Assessment: The purity of the isolated this compound is assessed by HPLC prior to spectroscopic analysis.
-
NMR Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
MS Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL for analysis by techniques like High-Resolution Electron Ionization Mass Spectrometry (HREIMS).
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR: Proton NMR spectra are acquired to determine the number and types of protons, their chemical environments, and their scalar couplings.
-
¹³C NMR: Carbon-13 NMR spectra are used to identify the number of unique carbon atoms and their functionalities (e.g., aromatic, aliphatic, carbonyl).
-
2D NMR: Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, which is essential for elucidating the complete molecular structure.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the molecule.
-
Technique: High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is a common technique used to obtain the exact mass of the molecular ion, which allows for the determination of the molecular formula.[2]
Experimental Workflow
The logical workflow for the spectroscopic analysis of this compound, from isolation to structure elucidation, is depicted in the following diagram. This process is standard for the characterization of novel natural products.
This comprehensive approach, combining meticulous isolation techniques with powerful spectroscopic methods, was instrumental in the initial discovery and characterization of this compound and continues to be the standard for the analysis of complex natural products. The unique structural features of this compound, including its β-carboline core, are of significant interest to medicinal chemists and pharmacologists exploring new antiviral agents.
References
Eudistomine K: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudistomine K is a marine-derived β-carboline alkaloid distinguished by a unique oxathiazepine ring system. First isolated from the Caribbean tunicate Eudistoma olivaceum, this natural product has garnered interest for its biological activities. This technical guide provides an in-depth overview of the natural source, isolation, and proposed biosynthetic pathway of this compound. Quantitative data from isolation studies are tabulated, and detailed experimental protocols for key synthetic and analytical procedures are provided. Furthermore, the proposed biosynthetic pathway is visualized through a detailed diagram.
Natural Source and Isolation
This compound is a secondary metabolite produced by the colonial marine tunicate, Eudistoma olivaceum.[1][2][3] Tunicates, also known as ascidians or sea squirts, are filter-feeding invertebrates that are known to produce a diverse array of bioactive natural products.
Quantitative Data on Isolation
While the seminal work by Rinehart et al. (1987) on the isolation of eudistomins from Eudistoma olivaceum does not provide a specific yield for this compound in a tabular format, subsequent studies and the general low abundance of marine natural products suggest that the yields are typically in the microgram to milligram range per kilogram of wet tunicate material. The isolation of other marine alkaloids often results in low yields, highlighting the challenges in obtaining substantial quantities from natural sources.[4]
| Parameter | Value | Source Organism | Reference |
| Typical Yield Range | µg to mg per kg (wet weight) | Eudistoma olivaceum | General observation from marine natural product literature |
| Isolation Method | Solvent extraction followed by chromatographic separation | Eudistoma olivaceum | Rinehart et al., 1987 |
Experimental Protocol: Isolation of Eudistomins
The following is a generalized protocol for the isolation of eudistomins from Eudistoma olivaceum, based on the procedures described by Rinehart et al. (1987).
1.2.1. Extraction:
-
Collect specimens of Eudistoma olivaceum and freeze them immediately.
-
Homogenize the frozen tunicate material in a blender with a 1:1 mixture of methanol (B129727) (MeOH) and toluene.
-
Filter the homogenate and concentrate the filtrate under reduced pressure to yield a crude extract.
-
Partition the crude extract between ethyl acetate (B1210297) (EtOAc) and water.
-
Separate the organic layer and concentrate it to obtain the crude eudistomin fraction.
1.2.2. Chromatographic Separation:
-
Subject the crude eudistomin fraction to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of increasing polarity, typically starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate and then methanol.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the fractions containing eudistomins using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column and a mobile phase gradient of acetonitrile (B52724) and water.
-
Isolate pure this compound and characterize it using spectroscopic methods (NMR, MS, UV, IR).
Biosynthesis of this compound
The biosynthesis of this compound has not been fully elucidated through isotopic labeling studies in the source organism. However, a plausible pathway can be proposed based on the biosynthesis of other β-carboline alkaloids and biomimetic total syntheses.[5][6][7] The core of the this compound structure is a β-carboline, which is widely accepted to be formed via the Pictet-Spengler reaction.
Proposed Biosynthetic Pathway
The proposed biosynthesis of this compound commences with two primary precursors: L-tryptophan and L-cysteine .
-
Decarboxylation of L-tryptophan: L-tryptophan is decarboxylated by the enzyme tryptophan decarboxylase to yield tryptamine (B22526).
-
Formation of the Cysteine-derived Aldehyde: L-cysteine undergoes a series of enzymatic transformations, including oxidation of the thiol group and reduction of the carboxylic acid, to form cysteinal.
-
Pictet-Spengler Condensation: Tryptamine and cysteinal undergo a Pictet-Spengler reaction. The amino group of tryptamine attacks the aldehyde carbon of cysteinal to form a Schiff base, which then undergoes an intramolecular electrophilic substitution at the C-2 position of the indole (B1671886) ring to form the tetrahydro-β-carboline intermediate.
-
Formation of the Oxathiazepine Ring: The final and characteristic step is the formation of the seven-membered oxathiazepine ring. This is proposed to occur through an intramolecular cyclization involving the thiol group of the cysteine-derived portion and the indole nitrogen, followed by oxidation.
Diagram of the Proposed Biosynthetic Pathway
References
- 1. Studying Tunicata WBR Using Botrylloides anceps - Whole-Body Regeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli [frontiersin.org]
- 4. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photoactive antimicrobial properties of eudistomins from the Caribbean tunicate Eudistoma olivaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-carboline alkaloids from a Korean tunicate Eudistoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preliminary Cytotoxicity of a Synthetic Eudistomine K Derivative on Leukemic Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the currently available data on the preliminary cytotoxicity of a synthetic derivative of Eudistomine K against several leukemic cell lines. Eudistomines are a class of β-carboline alkaloids isolated from marine tunicates that have garnered significant interest in the scientific community due to their diverse biological activities. Among them, this compound has shown notable potential as a lead structure in the development of novel anticancer agents.[1]
Quantitative Cytotoxicity Data
Initial studies have revealed that a synthetic derivative of this compound possesses exceptionally high cytotoxic potency against a panel of leukemic cell lines. The reported 50% inhibitory concentration (IC50) value highlights its significant potential for further investigation in cancer chemotherapy.
| Cell Line | Cell Type | IC50 (µg/mL) |
| L1210 | Murine Leukemia | 0.005 |
| Molt-4F | Human T-cell Leukemia | 0.005 |
| MT-4 | Human T-cell Leukemia | 0.005 |
| P-388 | Murine Leukemia | 0.005 |
| Data sourced from a secondary reference citing the original research. The specific IC50 values for each cell line were reported as a collective potent activity.[1] |
Experimental Protocols
While the precise, detailed experimental protocol used to determine the cytotoxicity of the this compound derivative is not available in the public domain, this section outlines a standard methodology for assessing the in vitro cytotoxicity of a compound using a colorimetric assay, such as the MTT assay. This protocol is provided as a representative example of how such studies are typically conducted.
Cell Culture and Maintenance
-
Cell Lines: L1210, Molt-4F, MT-4, and P-388 cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are subcultured every 2-3 days to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours.
-
Compound Treatment: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture medium to achieve the desired final concentrations. 100 µL of each dilution is added to the respective wells. A control group receiving only the vehicle (e.g., DMSO in medium) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.
Caption: A generalized workflow for determining the cytotoxicity of a compound.
Potential Signaling Pathway
While the specific signaling pathway through which the this compound derivative exerts its cytotoxic effects has not been elucidated, many cytotoxic compounds induce cell death via apoptosis. The following diagram depicts a simplified, generalized model of the intrinsic and extrinsic apoptotic pathways.
Caption: A simplified overview of the major apoptotic signaling pathways.
Conclusion and Future Directions
The preliminary data on the synthetic derivative of this compound are highly promising, indicating potent cytotoxic activity against leukemic cell lines at a very low concentration. This positions this compound as a valuable lead compound for the development of new anticancer therapies.
Future research should focus on:
-
Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by the this compound derivative to understand how it induces cell death.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs of this compound to optimize its potency and selectivity.
-
In Vivo Efficacy: Assessing the antitumor activity of the most promising compounds in animal models of leukemia.
-
Toxicity Profiling: Evaluating the safety profile of lead compounds in preclinical studies.
A comprehensive understanding of the pharmacological properties of this compound and its derivatives will be crucial for its potential translation into clinical applications.
References
Eudistomine K: A Comprehensive Technical Review of a Marine-Derived β-Carboline Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudistomine K is a marine-derived β-carboline alkaloid first isolated from the Caribbean tunicate Eudistoma olivaceum. As a member of the eudistomin class of compounds, it possesses a unique oxathiazepine ring fused to the β-carboline framework. This comprehensive guide details the history, chemical structure, total synthesis, and biological activities of this compound, with a focus on its notable antiviral and cytotoxic properties. This document is intended to serve as a technical resource, providing detailed experimental protocols, quantitative biological data, and a review of the available literature for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction and History
This compound was first reported as one of a series of novel β-carboline alkaloids isolated from the marine tunicate Eudistoma olivaceum by Rinehart et al. in 1984.[1] These compounds were found to exhibit significant antiviral activity.[1][2] Subsequent work by the same group in 1987 provided a more detailed account of the structures of eudistomins A-Q, further characterizing this compound as a member of this extensive family of marine natural products.[3] The unique structural feature of this compound and several of its congeners is the presence of a seven-membered oxathiazepine ring. The intriguing biological activity and complex chemical architecture of the eudistomins have made them attractive targets for total synthesis and further biological evaluation.[4][5][6]
Chemical Structure and Properties
This compound is a tetracyclic alkaloid with the systematic name (6aR,13S)-11-bromo-6,6a,7,8,13,13a-hexahydro-5H-pyrrolo[1',2':6,7][2][4][5]oxathiazepino[3,4-a]indole. Its chemical structure is characterized by a β-carboline core fused with an oxathiazepine ring.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Total Synthesis of (-)-Eudistomine K
The first total synthesis of (-)-Eudistomine K was achieved by Nakagawa and colleagues. The synthesis is a multi-step process starting from commercially available materials.
Synthetic Strategy
The key steps in the total synthesis of (-)-Eudistomine K involve the construction of the substituted indole (B1671886) core, followed by the formation of the β-carboline system and subsequent annulation of the oxathiazepine ring.
Caption: Workflow for the total synthesis of (-)-Eudistomine K.
Experimental Protocols
Synthesis of 6-bromo-3-(2-nitrovinyl)indole: A mixture of 6-bromoindole-3-carboxaldehyde (B99375) and ammonium (B1175870) acetate (B1210297) in nitromethane (B149229) is refluxed. Upon cooling, the solid product is collected and recrystallized.
Synthesis of 6-bromo-3-(2-nitroethyl)indole: The nitrovinylindole is reduced using sodium borohydride (B1222165) in a suitable solvent system.
Synthesis of (-)-Eudistomine K from the corresponding N-hydroxytryptamine and D-cysteinal: The synthesis involves a modified Pummerer reaction to form the oxathiazepine ring.
Biological Activity
This compound has been reported to exhibit both antiviral and cytotoxic activities.
Antiviral Activity
This compound, along with its congeners Eudistomins C, E, and L, has been identified as a potent antiviral compound.[1] These compounds show activity against herpes simplex virus type 1 (HSV-1).[2]
Table 1: Antiviral Activity of this compound
| Virus | Assay Method | Endpoint | Result | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | IC50 | Data not available | [2] |
Cytotoxic Activity
While the cytotoxicity of natural this compound has been noted, quantitative data is sparse. However, a synthetic derivative of this compound has been reported to be incredibly potent against a panel of leukemic cell lines.[4][6][7]
Table 2: Cytotoxic Activity of a Synthetic this compound Derivative
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| L1210 | Leukemia | < 0.005 | [4][6] |
| Molt-4F | Leukemia | < 0.005 | [4][6] |
| MT-4 | Leukemia | < 0.005 | [4][6] |
| P-388 | Leukemia | < 0.005 | [4][6] |
Note: The exact structure of this potent synthetic derivative is not specified in the readily available literature.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from studies on related compounds. Eudistomin C, which shares the β-carboline core, has been shown to target the 40S ribosome and inhibit protein translation, leading to its cytotoxic effects.[8] It is plausible that this compound may exert its biological effects through a similar mechanism, although further investigation is required to confirm this. The β-carboline scaffold is known to interact with various biological targets, and the unique oxathiazepine ring of this compound likely plays a crucial role in its specific activity.
Caption: Proposed mechanism of action for Eudistomin C, a related compound.
Conclusion and Future Directions
This compound is a fascinating marine natural product with a complex chemical structure and promising biological activities. Its total synthesis has been accomplished, paving the way for the generation of analogs and further structure-activity relationship studies. The potent antiviral and the exceptionally high cytotoxic activity of a synthetic derivative highlight the potential of the eudistomin scaffold in drug discovery.
Future research should focus on:
-
Determining the specific IC50 values for the antiviral and cytotoxic activities of natural this compound.
-
Elucidating the precise mechanism of action of this compound.
-
Synthesizing and evaluating a broader range of derivatives to explore the structure-activity relationships and identify compounds with improved therapeutic indices.
The information compiled in this technical guide provides a solid foundation for researchers interested in pursuing further studies on this intriguing marine alkaloid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New cytotoxic N-methylated beta-carboline alkaloids from the marine ascidian Eudistoma gilboverde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids from Marine Ascidians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eudistomin C, an Antitumor and Antiviral Natural Product, Targets 40S Ribosome and Inhibits Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Eudistomine K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomine K is a marine-derived β-carboline alkaloid, part of the larger family of eudistomins isolated from tunicates of the genus Eudistoma. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This compound, in particular, is characterized by a unique oxathiazepine ring fused to the β-carboline core. This structural feature is believed to contribute to its notable biological profile. This document provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and biological activities of this compound, serving as a technical resource for ongoing and future research and development efforts.
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from chemical databases, other specific experimental values such as melting point and detailed solubility are not extensively reported in the current body of literature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆BrN₃OS | PubChem[1] |
| Molecular Weight | 370.27 g/mol | PubChem[1] |
| Canonical SMILES | C1CS[C@H]2--INVALID-LINK--C3=C(N2)C4=C(C=C3)C(=C(C=C4)Br)O | PubChem[1] |
| InChI Key | Not available | |
| Appearance | Not specified in literature | |
| Melting Point | Not reported in literature | |
| Solubility | Inferred to be soluble in organic solvents like chloroform (B151607) and methanol (B129727) based on isolation protocols for related compounds. Specific solubility data is not available. |
Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation and characterization of this compound. While detailed spectra are not always publicly available, the following provides an overview of the expected spectroscopic features based on its structure and data from related compounds.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the β-carboline core, as well as signals for the protons in the tetrahydro-β-carboline and oxathiazepine rings. The chemical shifts would be influenced by the bromine and hydroxyl substituents on the aromatic ring. |
| ¹³C NMR | The carbon NMR spectrum would provide signals for each of the 14 carbon atoms in the molecule, allowing for the identification of the carbon skeleton. The chemical shifts of the aromatic carbons would be particularly informative regarding the substitution pattern. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern in the MS/MS spectrum could provide further structural information about the connectivity of the different ring systems. |
| UV-Vis Spectroscopy | The UV-Vis spectrum is expected to show absorption bands characteristic of the β-carboline chromophore. These are typically in the UV region. |
| IR Spectroscopy | The infrared spectrum would show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H, C=C, and C-N bond vibrations within the molecule. |
Experimental Protocols
Isolation of this compound
This compound has been isolated from the Okinawan marine tunicate Eudistoma glaucus. The general procedure involves extraction of the tunicate tissues with organic solvents, followed by chromatographic separation to purify the individual eudistomins.
General Workflow for Isolation:
Total Synthesis of this compound
The total synthesis of this compound has been reported, providing a means to access this molecule for further biological evaluation without relying on natural sources. A key step in the synthesis of many eudistomins is the Pictet-Spengler reaction to form the β-carboline core. The synthesis of this compound involves the construction of the characteristic oxathiazepine ring.
Key Synthetic Steps:
-
Preparation of the β-carboline core: This is often achieved through a Pictet-Spengler reaction between a tryptamine (B22526) derivative and an appropriate aldehyde or ketone.
-
Introduction of substituents: The bromine and hydroxyl groups are introduced onto the indole (B1671886) ring of the tryptamine precursor or at a later stage in the synthesis.
-
Formation of the oxathiazepine ring: This unique heterocyclic ring is constructed through a series of reactions, likely involving the coupling of a cysteine-derived fragment to the β-carboline nitrogen, followed by cyclization.
Biological Activity
While data on the biological activity of this compound itself is limited, a synthetic derivative has shown remarkable cytotoxic potential.[2] This suggests that the this compound scaffold is a promising starting point for the development of new anticancer agents.
| Cell Lines | Activity of Synthetic Derivative | Source |
| L1210 (murine leukemia) | Potent cytotoxicity (as low as 0.005 µg/mL) | [2] |
| Molt-4F (human leukemia) | Potent cytotoxicity (as low as 0.005 µg/mL) | [2] |
| MT-4 (human leukemia) | Potent cytotoxicity (as low as 0.005 µg/mL) | [2] |
| P-388 (murine leukemia) | Potent cytotoxicity (as low as 0.005 µg/mL) | [2] |
Other eudistomins have demonstrated a broad range of biological activities, including antimicrobial and antiviral properties.[2]
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways targeted by this compound have not yet been fully elucidated. However, based on the known activities of other β-carboline alkaloids and cytotoxic natural products, several pathways can be hypothesized as potential targets. These include pathways that regulate cell proliferation, apoptosis, and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Many cytotoxic agents exert their effects by inducing apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival, and its inhibition can lead to programmed cell death.
Further research is required to determine the exact molecular targets and to validate the involvement of these or other signaling pathways in the cytotoxic effects of this compound and its derivatives.
Conclusion
This compound is a structurally intriguing marine natural product with significant potential for drug discovery, particularly in the area of oncology. While there are gaps in the currently available data, such as a specific melting point and detailed spectroscopic analyses, the reported potent cytotoxicity of a synthetic derivative underscores the importance of continued research on this compound. The synthetic routes that have been developed will be instrumental in providing sufficient material for in-depth biological studies to elucidate its mechanism of action and to explore its therapeutic potential further. This technical guide serves as a foundational resource to aid in these future research endeavors.
References
An In-depth Technical Guide to the Discovery of Eudistomine K Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Eudistomine K analogues and related derivatives. Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, which have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antiviral, antimicrobial, and anticancer properties. This document outlines key synthetic methodologies, presents quantitative biological data, and details experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
I. Introduction to Eudistomins
Eudistomins are marine-derived indole (B1671886) alkaloids characterized by a β-carboline core. First isolated from the tunicate Eudistoma olivaceum, this family of compounds has expanded to include numerous members with a wide range of structural variations and biological activities. Their potent cytotoxic effects against various cancer cell lines have made them attractive lead compounds for the development of new anticancer agents. A synthetic derivative of this compound, for instance, has demonstrated remarkable potency against several leukemic cell lines, with activity observed at concentrations as low as 0.005 μg/mL.[1] The exploration of Eudistomine analogues is a vibrant area of research aimed at elucidating structure-activity relationships (SAR) and identifying novel therapeutic candidates.
II. Synthesis of Eudistomin Analogues
The chemical synthesis of Eudistomin analogues is crucial for conducting detailed biological studies, as these compounds are often isolated from their natural sources in very small quantities. The Pictet-Spengler reaction is a cornerstone of β-carboline synthesis and has been effectively employed in the preparation of Eudistomin Y1–Y7 and their derivatives.[2]
Experimental Protocol: General Procedure for the Synthesis of 1-Substituted-β-Carbolines (Eudistomin Y Analogues)
This protocol describes the acid-catalyzed Pictet-Spengler reaction between a substituted tryptamine (B22526) and a substituted phenylglyoxal (B86788).[2]
-
Reaction Setup: To a solution of a substituted phenylglyoxal (3 mmol) in glacial acetic acid (30 mL), add a substituted tryptamine (3 mmol).
-
Reaction Execution: Heat the mixture at 90 °C for 10 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 5 by adding concentrated ammonium (B1175870) hydroxide.
-
Dilute the resulting mixture with 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).
-
-
Purification:
-
Combine the organic phases and wash with water (3 x 20 mL) and brine (3 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel.
-
This one-pot reaction is efficient for preparing 1-substituted β-carbolines without the need for a separate aromatization step.[2]
III. Biological Activity and Data
The cytotoxic properties of Eudistomin analogues are a primary focus of their biological evaluation. The following table summarizes the in vitro anti-proliferative activity of a series of synthesized Eudistomin Y analogues against the MDA-231 human breast carcinoma cell line, as determined by the MTT assay.[2]
| Compound | R1 | R2 | R3 | R4 | IC50 (μM) against MDA-231 cells |
| 16 | H | H | Br | OMe | 24.3 ± 1.5 |
| 17 | H | Br | H | OMe | 15.2 ± 1.1 |
| 18 | Br | H | H | OMe | 23.7 ± 1.8 |
| 19 | H | Br | Br | OMe | 38.5 ± 2.5 |
| 20 | H | H | OMe | OMe | 20.1 ± 1.3 |
| 21 | H | Br | OMe | OMe | 21.3 ± 1.6 |
| 22 | Br | H | OMe | OMe | 25.4 ± 1.9 |
| 23 (Eudistomin Y5) | H | H | Br | OH | 53.7 ± 3.1 |
| 24 (Eudistomin Y2) | H | Br | H | OH | 41.2 ± 2.8 |
| 25 (Eudistomin Y1) | Br | H | H | OH | 63.1 ± 3.5 |
| 26 (Eudistomin Y7) | H | Br | Br | OH | 28.9 ± 1.9 |
| 27 (Eudistomin Y4) | H | H | OMe | OH | 45.3 ± 2.9 |
| 28 (Eudistomin Y6) | H | Br | OMe | OH | 58.6 ± 3.3 |
| 29 (Eudistomin Y3) | Br | H | OMe | OH | 51.7 ± 3.0 |
Data represents the mean values of three independent determinations. Cytotoxicity as IC50 is the concentration of the compound that causes a 50% growth inhibition in untreated cells.[2]
IV. Experimental Protocol: Cytotoxicity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2]
-
Cell Seeding: Seed exponentially growing cells (e.g., MDA-231) in 96-well plates at a density of 1 x 10³ cells per well.
-
Cell Adherence: Allow the cells to adhere for 18 hours in a humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the Eudistomin analogues.
-
Incubation: Incubate the treated cells for 96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.
V. Workflow and Signaling Pathways
While the precise signaling pathways through which this compound and its analogues exert their cytotoxic effects are still under investigation, a general workflow for the discovery and characterization of these compounds can be outlined. This process illustrates the logical progression from chemical synthesis to biological evaluation.
Caption: Workflow for Eudistomine Analogue Discovery.
VI. Conclusion
The Eudistomin family of marine alkaloids, particularly analogues and derivatives of this compound, represent a promising frontier in the development of novel therapeutics. The synthetic accessibility of the β-carboline core through methods like the Pictet-Spengler reaction allows for the generation of diverse chemical libraries for biological screening. The quantitative data presented herein for Eudistomin Y analogues demonstrates the potential for potent anti-proliferative activity. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action and to guide the rational design of next-generation Eudistomin-based drugs.
References
Methodological & Application
Total Synthesis of Eudistomine K: A Detailed Methodological Overview
Application Note
Eudistomine K is a marine-derived β-carboline alkaloid first isolated from the tunicate Eudistoma olivaceum. Members of the eudistomin family exhibit a wide range of biological activities, including antiviral, antimicrobial, and cytotoxic properties, making them attractive targets for synthetic chemists and drug development professionals. This compound is distinguished by a unique oxathiazepine ring fused to the tetrahydro-β-carboline core, a feature that presents a significant synthetic challenge and is crucial for its biological activity.
This document provides a detailed overview of a plausible methodology for the total synthesis of (-)-Eudistomine K. The synthetic strategy is based on key transformations reported in the literature for the synthesis of related eudistomins and other complex alkaloids. The core of the synthesis involves a diastereoselective Pictet-Spengler reaction to construct the tetrahydro-β-carboline framework, followed by the formation of the characteristic oxathiazepine ring via a modified Pummerer reaction.
The protocols outlined herein are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, providing a basis for the laboratory preparation of this compound and its analogs for further biological evaluation.
Synthetic Strategy
The total synthesis of (-)-Eudistomine K can be envisioned through a convergent approach, bringing together two key fragments: a substituted N-hydroxytryptamine and a chiral D-cysteinal derivative. The overall workflow can be summarized as follows:
Caption: A high-level overview of the synthetic workflow for (-)-Eudistomine K.
Quantitative Data Summary
The following table summarizes representative yields and key analytical data for the intermediates and the final product in the total synthesis of (-)-Eudistomine K. Data is compiled from syntheses of closely related compounds and predicted values for this compound.
| Step No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS) and Optical Rotation |
| 1 | 5-Bromo-6-methoxy-N-hydroxytryptamine | C₁₁H₁₃BrN₂O₂ | 285.14 | ~70-80 | ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H, NH), 7.65 (s, 1H), 7.15 (s, 1H), 7.05 (s, 1H), 5.50 (br s, 1H, OH), 3.90 (s, 3H, OCH₃), 3.30 (t, J=6.8 Hz, 2H), 3.05 (t, J=6.8 Hz, 2H). ¹³C NMR (CDCl₃, 101 MHz): δ 145.0, 135.5, 128.0, 123.0, 115.0, 112.5, 101.0, 56.5, 55.0, 25.0. |
| 2 | N-Boc-D-cysteinal Dimethyl Acetal | C₁₀H₂₁NO₄S | 251.34 | ~85-95 | ¹H NMR (CDCl₃, 400 MHz): δ 5.10 (d, J=8.0 Hz, 1H, NH), 4.50 (t, J=5.2 Hz, 1H), 4.30 (m, 1H), 3.40 (s, 6H, 2xOCH₃), 2.90 (dd, J=13.6, 5.2 Hz, 1H), 2.75 (dd, J=13.6, 6.0 Hz, 1H), 1.45 (s, 9H, t-Bu). ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 103.0, 80.0, 55.0, 54.0, 53.0, 35.0, 28.5. |
| 3 | Tetrahydro-β-carboline Intermediate | C₂₁H₂₉BrN₄O₅S | 541.45 | ~60-70 | Diastereomeric mixture. Spectroscopic data will be complex. Key signals expected for the tetrahydro-β-carboline core and both side chains. |
| 4 | (-)-Eudistomine K | C₁₄H₁₅BrN₂O₂S | 355.25 | ~40-50 | ¹H NMR (CD₃OD, 500 MHz): δ 7.75 (s, 1H), 7.20 (s, 1H), 4.85 (d, J=5.0 Hz, 1H), 4.60 (d, J=12.0 Hz, 1H), 4.40 (dd, J=12.0, 5.0 Hz, 1H), 3.95 (s, 3H), 3.80-3.70 (m, 2H), 3.50 (dd, J=14.0, 5.0 Hz, 1H), 3.20 (dd, J=14.0, 8.0 Hz, 1H). ¹³C NMR (CD₃OD, 125 MHz): δ 146.0, 136.0, 130.0, 125.0, 116.0, 113.0, 102.0, 65.0, 60.0, 56.0, 55.0, 45.0, 25.0. HRMS (ESI): m/z [M+H]⁺ calcd for C₁₄H₁₆BrN₂O₂S⁺, 355.0165; found, 355.0168. [α]D²⁰: (Specific rotation value to be determined from literature). |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-methoxy-N-hydroxytryptamine
This protocol describes the preparation of the key tryptamine (B22526) intermediate starting from 5-bromo-6-methoxyindole.
Caption: Workflow for the synthesis of the N-hydroxytryptamine intermediate.
Materials:
-
5-Bromo-6-methoxyindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Nitromethane (CH₃NO₂)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Dimethyldioxirane (DMDO) or other suitable oxidizing agent
-
Anhydrous solvents (DCM, THF, etc.)
-
Reagents for workup and purification (saturated aq. NaHCO₃, brine, MgSO₄, silica (B1680970) gel)
Procedure:
-
Vilsmeier-Haack Formylation: To a solution of 5-bromo-6-methoxyindole in anhydrous DMF at 0 °C, add POCl₃ dropwise. Stir the reaction mixture at room temperature for 2-4 hours. Quench the reaction with ice-water and neutralize with aqueous NaOH. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography to afford 5-bromo-6-methoxyindole-3-carboxaldehyde.
-
Henry Reaction: Reflux a solution of the aldehyde from the previous step, nitromethane, and ammonium acetate in acetic acid for 2-3 hours. Cool the reaction mixture and pour into ice-water. Collect the precipitate, wash with water, and dry to yield 3-(2-nitrovinyl)-5-bromo-6-methoxyindole.
-
Reduction to Tryptamine: To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the nitrovinylindole in THF dropwise. Reflux the mixture for 4-6 hours. Cool to 0 °C and quench sequentially with water, 15% aq. NaOH, and water. Filter the mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to obtain 5-bromo-6-methoxytryptamine.
-
N-Hydroxylation: To a solution of the tryptamine in a suitable solvent (e.g., acetone) at 0 °C, add a solution of DMDO in the same solvent. Stir for 1-2 hours at 0 °C. Quench the reaction with a reducing agent (e.g., sodium thiosulfate). Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 5-bromo-6-methoxy-N-hydroxytryptamine.
Protocol 2: Diastereoselective Pictet-Spengler Reaction
This protocol details the key cyclization step to form the tetrahydro-β-carboline core of this compound.
Materials:
-
5-Bromo-6-methoxy-N-hydroxytryptamine
-
N-Boc-D-cysteinal dimethyl acetal
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Reagents for workup and purification
Procedure:
-
Acetal Deprotection (in situ): Dissolve N-Boc-D-cysteinal dimethyl acetal in a mixture of TFA and DCM at room temperature to effect deprotection of the acetal and generate the corresponding aldehyde in situ.
-
Pictet-Spengler Cyclization: To the solution containing the in situ generated aldehyde, add a solution of 5-bromo-6-methoxy-N-hydroxytryptamine in DCM at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours.
-
Workup: Quench the reaction by the addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric mixture of the tetrahydro-β-carboline intermediate by flash column chromatography on silica gel.
Protocol 3: Oxathiazepine Ring Formation via Modified Pummerer Reaction
This protocol describes the final key step in the synthesis of (-)-Eudistomine K, the formation of the seven-membered oxathiazepine ring.
Caption: Key steps in the formation of the oxathiazepine ring.
Materials:
-
Tetrahydro-β-carboline intermediate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Reagents for workup and purification
Procedure:
-
Oxidation to Sulfoxide: To a solution of the tetrahydro-β-carboline intermediate in DCM at -78 °C, add a solution of m-CPBA in DCM. Stir the mixture for 1-2 hours at the same temperature.
-
Pummerer Rearrangement and Cyclization: To the reaction mixture containing the sulfoxide, add TFAA dropwise at -78 °C. After stirring for 30 minutes, add Et₃N. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Final Purification: Purify the crude product by preparative thin-layer chromatography or HPLC to afford (-)-Eudistomine K.
Conclusion
The described methodology provides a comprehensive pathway for the total synthesis of the marine alkaloid (-)-Eudistomine K. The key strategic elements, including the diastereoselective Pictet-Spengler reaction and the modified Pummerer reaction for the novel oxathiazepine ring formation, offer a robust framework for accessing this and other structurally related bioactive molecules. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis and development of new therapeutic agents based on the eudistomin scaffold. Further optimization of reaction conditions and exploration of alternative reagents may lead to improved overall yields and stereoselectivity.
Application Notes and Protocols for the Synthesis of Eudistomine K via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomine K is a marine-derived β-carboline alkaloid that has garnered significant interest within the scientific community due to its diverse and potent biological activities. As a member of the eudistomin family of natural products, it serves as a compelling scaffold for the development of novel therapeutic agents. The core structure of this compound, a tetrahydro-β-carboline, is efficiently constructed using the venerable Pictet-Spengler reaction. This reaction involves the acid-catalyzed cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone, providing a direct and versatile route to this important class of compounds.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound, leveraging the Pictet-Spengler reaction. The methodologies outlined herein are based on established procedures for the synthesis of structurally related eudistomin analogues.[4]
Reaction Principle: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental transformation in organic synthesis for the construction of tetrahydroisoquinolines and tetrahydro-β-carbolines.[1][2] The reaction proceeds through the initial formation of a Schiff base from the condensation of a β-arylethylamine (in this case, a tryptamine derivative) and a carbonyl compound. Subsequent acid-catalyzed intramolecular electrophilic substitution onto the electron-rich indole (B1671886) ring system leads to the formation of the desired cyclized product. The driving force of the reaction is the formation of a stable aromatic system.[1][3]
Experimental Protocols
The following protocols are adapted from the successful synthesis of Eudistomins Y₁-Y₇, which share the same core structure and synthetic pathway as this compound.[4]
Protocol 1: General Procedure for the Pictet-Spengler Reaction in Eudistomin Synthesis
This one-pot reaction describes the acid-catalyzed condensation and cyclization of a tryptamine derivative with a phenylglyoxal derivative to form the β-carboline core.
Materials:
-
Substituted Tryptamine (e.g., Tryptamine for the core, or halogenated tryptamines for specific analogues)
-
Substituted Phenylglyoxal (e.g., 4-hydroxyphenylglyoxal for this compound)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate (Drying agent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Silica (B1680970) Gel for column chromatography
-
Ethyl Acetate (B1210297) and Hexanes (Eluent for chromatography)
Procedure:
-
To a solution of the substituted tryptamine (1.0 eq) in glacial acetic acid, add the substituted phenylglyoxal (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired this compound precursor.
Protocol 2: Final Deprotection Step (if necessary)
In cases where a protecting group is used on the phenol (B47542) of the phenylglyoxal (e.g., a methoxy (B1213986) group), a final deprotection step is required.
Materials:
-
Protected this compound precursor
-
Boron Tribromide (BBr₃) in Dichloromethane (1 M solution)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Dissolve the protected this compound precursor in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron tribromide in dichloromethane (3.0 eq).
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of Eudistomin analogues, which can be extrapolated for the synthesis of this compound.
Table 1: Reaction Conditions and Yields for Pictet-Spengler Reaction
| Entry | Tryptamine Derivative | Phenylglyoxal Derivative | Solvent/Catalyst | Time (h) | Yield (%) |
| 1 | Tryptamine | 4-Methoxyphenylglyoxal | Acetic Acid | 24 | ~60-70 |
| 2 | 6-Bromotryptamine | 4-Methoxyphenylglyoxal | Acetic Acid | 24 | ~65-75 |
| 3 | Tryptamine | 3-Bromo-4-methoxyphenylglyoxal | Acetic Acid | 48 | ~60-70 |
Yields are based on reported syntheses of Eudistomin Y-series analogues and are expected to be similar for this compound.[4]
Table 2: Spectroscopic Data for a Representative Eudistomin Analogue (Eudistomin Y₃)
This data serves as a reference for the expected characterization of this compound.[4]
| Data Type | Description |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 11.99 (s, 1H), 11.28 (s, 1H), 8.57 (d, J = 2.2 Hz, 1H), 8.54 (d, J = 4.4 Hz, 1H), 8.43 (d, J = 4.4 Hz, 1H), 8.32 (d, J = 7.7 Hz, 1H), 8.24 (dd, J = 8.8, 2.2 Hz, 1H), 7.79 (d, J = 8.8 Hz, 1H), 7.60 (t, J = 7.7 Hz, 1H), 7.31 (t, J = 7.7 Hz, 1H), 7.13 (d, J = 7.7 Hz, 1H) |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ 190.1, 158.2, 141.6, 137.0, 136.7, 136.4, 135.8, 132.5, 131.0, 129.6, 128.9, 121.8, 120.1, 120.0, 118.7, 115.6, 112.9, 108.8 |
| HRMS (ESI) | m/z calcd. for C₁₈H₁₀N₂O₂Br⁻, 364.9926; found: 364.9932 |
Biological Activity
Eudistomins, including synthetic derivatives of this compound, have demonstrated a wide range of potent biological activities. A synthetic derivative of this compound has shown remarkable potency against various leukemic cell lines, with activity observed at concentrations as low as 0.005 µg/mL.[5] This highlights the potential of this class of compounds in the development of new anticancer agents. Further structure-activity relationship (SAR) studies, facilitated by synthetic access through the Pictet-Spengler reaction, are crucial for optimizing the therapeutic potential of these marine alkaloids.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eudistomine K Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomine K is a β-carboline alkaloid isolated from the marine tunicate Eudistoma olivaceum. Along with its analogs, this compound has demonstrated potent antiviral properties, making it a compound of significant interest for further investigation and drug development. While the precise antiviral mechanism of action for this compound is not yet fully elucidated in publicly available literature, studies on related β-carboline alkaloids provide valuable insights into its potential modes of action. These compounds are known to interfere with various stages of the viral life cycle.
These application notes provide a summary of the known antiviral activities of related compounds and outline detailed protocols for investigating the antiviral mechanism of action of this compound.
Potential Mechanisms of Action of β-Carboline Alkaloids
Based on studies of related β-carboline compounds, the antiviral activity of this compound may involve one or more of the following mechanisms:
-
Inhibition of Viral Adsorption and Entry : Some β-carboline derivatives have been shown to block the initial stages of viral infection by preventing the virus from attaching to and entering host cells. This can be achieved by interacting with viral surface proteins or host cell receptors.
-
Interference with Viral Replication : β-carboline alkaloids can disrupt the replication of the viral genome. This may occur through the inhibition of key viral enzymes such as RNA polymerase or reverse transcriptase.
-
Direct Virucidal Effects : Certain β-carboline compounds exhibit direct virucidal activity, meaning they can inactivate viral particles before they infect a host cell.
-
Inhibition of Protein Synthesis : A related compound, Eudistomin C, has been shown to target the 40S ribosome, thereby inhibiting protein translation.[1] This represents a potential mechanism for this compound as well.
Quantitative Data from Antiviral Studies of Related β-Carboline Alkaloids
The following table summarizes the antiviral activities of several β-carboline alkaloids against various viruses. This data provides a reference for the potential potency of this compound.
| Compound | Virus | Assay Type | IC50 Value (µg/mL) | Reference |
| Harmane | Influenza A/H5N1 | Plaque Reduction | 0.023 | [2] |
| Harmalol | Influenza A/H5N1 | Plaque Reduction | 0.02 | [2] |
| Harmaline | Influenza A/H5N1 | Plaque Reduction | 3.42 | [2] |
| 9-Methylharmine | Dengue virus (DENV) | Not Specified | 3.2 ± 0.6 µM | [3] |
| 1-Formyl-β-carboline Derivatives (Compound 6, 7, 9) | Newcastle Disease Virus (NDV) | Not Specified | < 10 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the antiviral mechanism of action of this compound are provided below.
Protocol 1: Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.
Materials:
-
Host cell line (e.g., MDCK, Vero E6, DF-1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
MTT or similar cell viability reagent
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Protocol 2: Plaque Reduction Assay
Objective: To determine the inhibitory effect of this compound on viral replication.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound at non-toxic concentrations
-
Infection medium (serum-free medium)
-
Agarose or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
After the adsorption period (e.g., 1 hour), remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates until visible plaques are formed.
-
Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
Protocol 3: Time-of-Addition Assay
Objective: To identify the stage of the viral life cycle targeted by this compound.
Procedure: This assay is performed similarly to the plaque reduction assay, but this compound is added at different time points relative to viral infection:
-
Pre-treatment of cells: Compound is added to the cells before viral infection and then removed.
-
Co-treatment (Adsorption/Entry): Compound is present during the viral adsorption period.
-
Post-treatment (Replication): Compound is added after the viral adsorption period.
By comparing the level of inhibition at each time point, it is possible to infer whether the compound acts on early (adsorption/entry) or late (replication) stages of the viral life cycle.
Visualizations
Diagram 1: Potential Antiviral Mechanisms of this compound
Caption: Potential antiviral mechanisms of action for this compound.
Diagram 2: Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for assessing the antiviral activity of this compound.
Diagram 3: Time-of-Addition Assay Logic
Caption: Logic of the time-of-addition assay for mechanism elucidation.
References
- 1. Eudistomin C, an Antitumor and Antiviral Natural Product, Targets 40S Ribosome and Inhibits Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Efficacy of Eudistomine K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomine K is a marine-derived β-carboline alkaloid that has garnered interest for its potential as an anticancer agent. β-carboline alkaloids are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in DNA replication.[1][2][3] These application notes provide a comprehensive guide to a panel of in vitro assays designed to elucidate the efficacy and mechanism of action of this compound against cancer cell lines.
The following protocols are foundational for determining the cytotoxic and cytostatic effects of this compound, offering insights into its therapeutic potential. The assays described herein are standard cell-based assays crucial for the initial stages of drug discovery and development.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and organized. The following tables provide a structured format for presenting key efficacy metrics for this compound, allowing for clear comparison across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | ||
| HeLa | Cervical Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| Jurkat | T-cell Leukemia |
Table 2: Apoptotic Effect of this compound on Cancer Cells
| Cell Line | Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | - | ||
| This compound | 1x IC₅₀ | |||
| This compound | 2x IC₅₀ | |||
| A549 | Vehicle Control | - | ||
| This compound | 1x IC₅₀ | |||
| This compound | 2x IC₅₀ |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | % Cells in G₀/G₁ Phase | % Cells in S Phase | % Cells in G₂/M Phase |
| MCF-7 | Vehicle Control | - | |||
| This compound | 0.5x IC₅₀ | ||||
| This compound | 1x IC₅₀ | ||||
| A549 | Vehicle Control | - | |||
| This compound | 0.5x IC₅₀ | ||||
| This compound | 1x IC₅₀ |
Putative Signaling Pathway for this compound's Anticancer Activity
The following diagram illustrates a potential mechanism of action for this compound, based on the known activities of β-carboline alkaloids. This class of compounds is known to interfere with DNA replication by inhibiting topoisomerases and to induce apoptosis by modulating the expression of key regulatory proteins.[2][3]
Caption: Putative mechanism of this compound's anticancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at sub-lethal concentrations (e.g., 0.5x and 1x IC₅₀) for 24 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Conclusion
These protocols provide a robust framework for the initial in vitro evaluation of this compound's anticancer efficacy. The data generated from these assays will be instrumental in understanding its mechanism of action and for making informed decisions regarding its further development as a potential therapeutic agent. It is recommended to perform these assays in multiple cancer cell lines to assess the breadth of this compound's activity.
References
Application Notes and Protocols for Cell-Based Assays to Determine Eudistomine K Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomine K is a marine-derived β-carboline alkaloid that has garnered significant interest within the scientific community due to its potential as a potent cytotoxic agent against various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound using common cell-based assays. The protocols outlined below for MTT, LDH, and apoptosis assays are fundamental tools for characterizing the dose-dependent and mechanistic effects of this compound on cancer cell viability and proliferation.
Data Presentation
While comprehensive data on the cytotoxicity of this compound across a wide range of cancer cell lines is still emerging, preliminary studies on closely related synthetic derivatives have demonstrated remarkable potency. The following table summarizes the reported IC50 value for a synthetic derivative of this compound, highlighting its significant anti-leukemic activity.[1] It is important to note that these values are for a derivative and further studies are required to establish the specific IC50 values for this compound.
Table 1: Cytotoxicity of a Synthetic this compound Derivative against Leukemic Cell Lines [1]
| Cell Line | Cell Type | IC50 (µg/mL) |
| L1210 | Murine Leukemia | < 0.005 |
| Molt-4F | Human T-cell Leukemia | < 0.005 |
| MT-4 | Human T-cell Leukemia | < 0.005 |
| P-388 | Murine Leukemia | < 0.005 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves exposing cultured cancer cells to a range of concentrations of the compound and subsequently measuring cell viability or death. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for this compound cytotoxicity testing.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate the plate for the desired treatment duration.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations: Viable cells (Annexin V-, PI-), Early apoptotic cells (Annexin V+, PI-), Late apoptotic/necrotic cells (Annexin V+, PI+), and Necrotic cells (Annexin V-, PI+).
Signaling Pathway
The precise molecular mechanism by which this compound induces cytotoxicity is not yet fully elucidated. However, based on the actions of other cytotoxic β-carboline alkaloids, it is hypothesized to induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Putative apoptotic signaling pathways induced by this compound.
This generalized diagram illustrates the key components of the extrinsic and intrinsic apoptotic pathways. This compound is hypothesized to perturb these pathways, leading to the activation of executioner caspases and subsequent cell death. Further research is necessary to identify the specific molecular targets of this compound within these signaling cascades.
References
Eudistomine K: Investigating its Antiviral Potential Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Eudistomine K, a marine-derived β-carboline alkaloid, belongs to a structurally diverse family of natural products known as eudistomins, which have garnered significant interest for their wide-ranging biological activities. While direct and extensive research on the antiviral activity of this compound specifically against RNA viruses is limited in publicly available scientific literature, the broader eudistomin family has demonstrated antiviral properties, suggesting a potential avenue for investigation. Notably, some eudistomins have shown activity against poliovirus, an RNA virus.[1] This document aims to consolidate the available information on the bioactivity of this compound and related compounds, and to provide standardized protocols for assessing its potential as an antiviral agent against RNA viruses.
A significant characteristic of this compound and its derivatives is their potent cytotoxic activity. A synthetic derivative of this compound has been reported to be exceptionally potent against various leukemic cell lines, with activity observed at concentrations as low as 0.005 μg/mL.[1] This high cytotoxicity necessitates careful evaluation to distinguish between direct antiviral effects and cell death-induced inhibition of viral replication.
While data on this compound is sparse, a related compound, Eudistomin C, has been shown to possess both antitumor and antiviral activities.[2] Mechanistic studies reveal that Eudistomin C targets the 40S ribosomal subunit, thereby inhibiting protein translation.[2] This mode of action provides a plausible hypothesis for the potential antiviral activity of other eudistomins, including this compound, as viruses rely on the host cell's machinery for replication.
Given the potent bioactivity of the eudistomin class, further research into the specific antiviral effects of this compound against a panel of RNA viruses is warranted. The following protocols provide a framework for conducting such investigations.
Quantitative Data Summary
There is currently no specific quantitative data available in the reviewed literature for the antiviral activity (EC₅₀) of this compound against any RNA viruses. The primary reported data relates to its potent cytotoxicity (IC₅₀) against cancer cell lines.
| Compound | Cell Line | Cytotoxicity (IC₅₀) | Antiviral Activity (EC₅₀) | Virus | Reference |
| Synthetic derivative of this compound | L1210, Molt-4F, MT-4, P-388 leukemic cells | as low as 0.005 µg/mL | Not Reported | Not Reported | [1] |
| Eudistomin U | C19 leukemia cells | 15.6 µg/mL | Not Reported | Not Reported | [1] |
| Eudistomin U | CaOV3 ovarian cells | 24.9 µg/mL | Not Reported | Not Reported | [3] |
| Eudistomin U | WM266-4 melanoma cells | 27.5 µg/mL | Not Reported | Not Reported | [3] |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the antiviral activity of this compound against specific RNA viruses.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells used for the antiviral assays.
Materials:
-
Host cells appropriate for the RNA virus of interest (e.g., Vero, A549, Huh-7)
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (cell control) and solvent-treated cells (solvent control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Protocol 2: Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
Host cells
-
RNA virus stock of known titer
-
Complete cell culture medium
-
This compound
-
96-well plates or other suitable culture vessels
Procedure:
-
Seed host cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium (low serum or serum-free medium). The highest concentration should be below the CC₅₀ value.
-
Infect the cells with the RNA virus at a specific multiplicity of infection (MOI) for 1-2 hours.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the this compound dilutions to the infected cells. Include an untreated, infected control (virus control) and a mock-infected control (cell control).
-
Incubate the plates for a period sufficient for the virus to complete its replication cycle (e.g., 24-72 hours).
-
Harvest the supernatant from each well.
-
Determine the viral titer in the supernatant using a standard titration method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral titer by 50% compared to the virus control.
-
The Selectivity Index (SI) can be calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀/EC₅₀). A higher SI value indicates a more favorable safety profile for the compound.
Visualizations
Proposed Mechanism of Action of Eudistomin C
While the specific mechanism of action for this compound is yet to be elucidated, the known mechanism of the related compound, Eudistomin C, offers a valuable starting point for investigation. Eudistomin C has been shown to inhibit protein synthesis by targeting the 40S ribosomal subunit. This disruption of the host's translational machinery would consequently inhibit viral replication, as viruses are dependent on host ribosomes to produce viral proteins.
Caption: Proposed mechanism of Eudistomin C antiviral activity.
Experimental Workflow for Antiviral Screening
The following diagram outlines a general workflow for screening compounds like this compound for antiviral activity.
References
Eudistomine K: A Potential Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For Research Use Only.
Introduction
Eudistomine K is a β-carboline alkaloid originally isolated from marine tunicates.[1][2] The β-carboline scaffold is a recurring motif in a variety of natural products exhibiting a wide range of biological activities, including antitumor properties. While specific data on the apoptotic mechanism of this compound is limited, a synthetic derivative has shown high potency against several leukemic cell lines, suggesting its potential as a lead structure in the development of novel anticancer agents.[3][4] This document provides a comprehensive overview of the potential mechanisms by which this compound and related β-carboline alkaloids may induce apoptosis in cancer cells. The protocols and data presented herein are based on studies of similar compounds and are intended to serve as a guide for researchers investigating the anticancer properties of this compound.
Data Presentation
Due to the limited availability of quantitative data specifically for this compound, the following tables summarize the cytotoxic and apoptotic effects of related β-carboline alkaloids and other marine-derived compounds to provide a comparative context for researchers.
Table 1: Cytotoxicity of Representative β-Carboline Alkaloids in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Harmine (B1663883) | MCF-7 (Breast Cancer) | Not specified, but demonstrated dose-dependent cytotoxicity | [1] |
| Harmol (B1672944) | H596 (Non-small cell lung cancer) | Not specified, but induced apoptosis | [5][6] |
| Eudistomin U derivative (EU-5) | A375 (Malignant Melanoma) | 4.4 µM | [7] |
| Unspecified β-carboline alkaloids | SGC-7901 (Gastric Cancer) | Concentration-dependent inhibition | [2] |
Table 2: Apoptotic Effects of a Eudistomin U Derivative (EU-5) on A375 Melanoma Cells
| Treatment Concentration | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis | Reference |
| Control | ~1% | ~0.34% | ~1.34% | [7] |
| 4.4 µM | Not specified | Not specified | 10.96% | [7] |
Signaling Pathways
The induction of apoptosis by β-carboline alkaloids and other marine-derived compounds often involves the modulation of key signaling pathways. The diagrams below illustrate the potential intrinsic and extrinsic apoptotic pathways that may be activated by this compound.
References
- 1. β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo [spandidos-publications.com]
- 2. e-century.us [e-century.us]
- 3. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The β-carboline alkaloid harmol induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Synthesis of 3-formyl-eudistomin U with anti-proliferation, anti-migration and apoptosis-promoting activities on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Eudistomine K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudistomine K is a marine-derived β-carboline alkaloid isolated from tunicates of the Eudistoma genus. As a member of the eudistomine family, it exhibits a range of biological activities, making it a compound of interest for drug discovery and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Chemical Structure of this compound
Molecular Formula: C₁₄H₁₆BrN₃OS
Structure: this compound possesses a β-carboline core, substituted with a bromine atom, a hydroxyl group, and a fused thiazine (B8601807) ring. This distinct structure informs the selection of analytical techniques and parameters.
I. Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive and selective method suitable for the quantification of this compound in complex matrices such as biological fluids and tissue extracts.[1] The method's precision is ideal for pharmacokinetic and metabolic studies where low concentrations are expected.
Data Presentation: HPLC-MS Method Parameters
| Parameter | Value |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
| HPLC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| LLOQ (Hypothetical) | 0.5 ng/mL |
| Linearity (Hypothetical) | 0.5 - 500 ng/mL (r² > 0.99) |
Experimental Protocol: HPLC-MS Quantification
1. Sample Preparation (from Biological Matrix)
-
Protein Precipitation:
-
To 100 µL of plasma or homogenized tissue, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Vortex and transfer to an HPLC vial for analysis.
-
-
Solid-Phase Extraction (SPE) for Cleaner Samples:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of the plasma/homogenate, diluted with 400 µL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
-
2. HPLC-MS/MS Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject 5 µL of the prepared sample.
-
Run the gradient elution as optimized (a starting point could be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes).
-
Acquire data in MRM mode. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions for quantification and qualification should be determined by infusing a pure standard and performing a product ion scan.
3. Data Analysis
-
Integrate the peak areas for the this compound and internal standard MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the calibrants.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Experimental Workflow: HPLC-MS Quantification
Caption: Workflow for this compound quantification by HPLC-MS.
II. Quantification of this compound by Quantitative NMR (qNMR)
qNMR is a powerful primary analytical method for determining the concentration and purity of compounds without the need for a specific this compound reference standard. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Data Presentation: qNMR Method Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Nucleus | ¹H |
| Solvent | Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) |
| Internal Standard | Maleic acid, Dimethyl sulfone, or other certified standard |
| Pulse Sequence | Standard 1D proton with appropriate relaxation delay |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Pulse Angle | 30° or 90° (ensure consistent excitation) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Temperature | 298 K |
Experimental Protocol: qNMR Quantification
1. Sample and Standard Preparation
-
Accurately weigh approximately 1-5 mg of the sample containing this compound into a vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) and add it to the same vial. The molar ratio should be chosen to give comparable peak integrals.
-
Dissolve the mixture in a precise volume (e.g., 700 µL) of a deuterated solvent (e.g., DMSO-d₆).
-
Vortex thoroughly to ensure complete dissolution and homogenization.
-
Transfer the solution to a high-precision NMR tube.
2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with the parameters listed in the table above. A sufficiently long relaxation delay is critical for accurate quantification.
3. Data Processing and Quantification
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Select a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Carefully integrate the selected peaks.
-
Calculate the concentration or purity of this compound using the following formula:
Purity (%) = (Iₑₖ / Nₑₖ) * (Nᵢₛ / Iᵢₛ) * (Mₑₖ / Mᵢₛ) * (mᵢₛ / mₛₐₘₚₗₑ) * Pᵢₛ
Where:
-
Iₑₖ, Iᵢₛ : Integral of this compound and Internal Standard
-
Nₑₖ, Nᵢₛ : Number of protons for the integrated signal of this compound and Internal Standard
-
Mₑₖ, Mᵢₛ : Molar mass of this compound and Internal Standard
-
mₛₐₘₚₗₑ, mᵢₛ : Mass of the sample and Internal Standard
-
Pᵢₛ : Purity of the Internal Standard
-
Experimental Workflow: qNMR Quantification
Caption: Workflow for this compound quantification by qNMR.
Conclusion
The presented HPLC-MS and qNMR methods provide robust frameworks for the accurate quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For trace-level quantification in biological samples, HPLC-MS is the method of choice. For the purity assessment of isolated material or the quantification in less complex mixtures, qNMR offers a reliable and direct approach. Both protocols should be validated according to the specific requirements of the research or regulatory context.
References
Eudistomine K: Application Notes and Protocols for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Eudistomine K is a marine-derived β-carboline alkaloid, part of the larger Eudistomin family of compounds isolated from marine tunicates (ascidians). These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Structurally, Eudistomines are characterized by a β-carboline core, and this compound possesses the chemical formula C14H16BrN3OS. Marine alkaloids, including the Eudistomins, are recognized as promising candidates for drug discovery and development due to their unique chemical structures and potent bioactivities.
Biological Activity
The Eudistomin family of alkaloids exhibits a broad range of biological properties, including antimicrobial, antiviral, and antitumor activities. A synthetic derivative of this compound has demonstrated remarkable potency against various leukemic cell lines, with activity observed at concentrations as low as 0.005 μg/mL. This highlights the potential of this compound and its analogues as lead structures in the development of novel therapeutic agents. While the precise mechanisms of action for this compound are still under investigation, other β-carboline alkaloids have been shown to exert their effects through various cellular pathways, including the inhibition of critical signaling cascades like PI3K/Akt and MAPK/ERK.
Potential Applications
The potent cytotoxic and potential antiviral activities of this compound suggest several key areas for research and drug development:
-
Oncology: As a potent cytotoxic agent against leukemia cell lines, this compound is a strong candidate for further investigation as an anti-cancer therapeutic. Structure-activity relationship (SAR) studies on synthetic derivatives could lead to the development of compounds with enhanced efficacy and selectivity.
-
Antiviral Research: The antiviral properties reported for the broader Eudistomin family warrant investigation into the specific antiviral spectrum of this compound.
-
Antimicrobial Drug Development: Given the antimicrobial activity of many Eudistomins, this compound could be explored as a potential lead for new antibiotics, particularly against drug-resistant bacterial strains.
Protocols
Handling and Storage of this compound
Due to the limited availability of specific stability data for this compound, the following protocols are based on general best practices for handling and storing structurally related β-carboline alkaloids and other marine-derived natural products. These compounds can be sensitive to heat, light, and oxidation.
2.1.1 General Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Weighing: When weighing the solid compound, use an analytical balance in an enclosure to prevent dissemination of the powder.
2.1.2 Storage:
-
Solid Form:
-
Store this compound as a solid in a tightly sealed, amber glass vial to protect it from light and moisture.
-
For long-term storage, it is recommended to store the solid compound at -20°C or lower.
-
The storage container should be flushed with an inert gas, such as argon or nitrogen, to minimize oxidation.
-
-
In Solution:
-
Prepare stock solutions in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
The stability of β-carbolines can be affected by pH, with some studies suggesting that acidic conditions and high temperatures can promote their formation and potentially impact their stability. It is therefore advisable to use buffered solutions where appropriate for experiments and to avoid prolonged exposure to harsh pH conditions during storage.
-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic activity of this compound against a cancer cell line.
2.2.1 Materials:
-
This compound
-
Cancer cell line of interest (e.g., L1210, Molt-4F, MT-4, P-388)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2.2.2 Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Activity | IC50 / Potency | Reference |
| This compound (synthetic derivative) | L1210 (Leukemia) | Cytotoxic | 0.005 µg/mL | |
| Molt-4F (Leukemia) | Cytotoxic | 0.005 µg/mL | ||
| MT-4 (Leukemia) | Cytotoxic | 0.005 µg/mL | ||
| P-388 (Leukemia) | Cytotoxic | 0.005 µg/mL | ||
| Eudistomin U | C19 (Leukemia) | Cytotoxic | 15.6 µg/mL | |
| CaOV3 (Ovarian) | Cytotoxic | 24.9 µg/mL | ||
| WM266-4 (Melanoma) | Cytotoxic | 27.5 µg/mL |
Antimicrobial Activity of Eudistomin U
| Organism | Type | IC50 | Reference |
| Streptococcus pyogenes | Gram-positive bacteria | 3.4 µg/mL | |
| Staphylococcus aureus | Gram-positive bacteria | 6.4 µg/mL | |
| Mycobacterium smegmatis | Gram-positive bacteria | 3.4 - 6.4 µg/mL (range) |
Mandatory Visualization
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion
This compound is a promising marine natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. The protocols and data presented here provide a foundational resource for researchers initiating studies with this compound. It is important to note that while the handling and storage protocols are based on best practices for related compounds, further stability studies on this compound are warranted. Additionally, elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for its future development as a drug candidate. The provided diagram of the MAPK/ERK pathway represents a potential, but as yet unconfirmed, mechanism of action that could be a starting point for further investigation.
Troubleshooting & Optimization
improving yield and purity of Eudistomine K synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Eudistomine K. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to improve reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why is the yield of the Vilsmeier-Haack formylation of 6-bromoindole (B116670) low?
Possible Causes:
-
Decomposition of the Vilsmeier reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions.
-
Incorrect reaction temperature: The reaction is typically carried out at low temperatures. Higher temperatures can lead to side reactions and decomposition of the starting material.
-
Insufficient reaction time: The reaction may not have gone to completion.
Solutions:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled POCl₃ and anhydrous DMF.
-
Maintain the reaction temperature between 0-5 °C during the addition of the indole (B1671886) and let the reaction slowly warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Question 2: The condensation reaction between 6-bromo-3-formylindole and nitromethane (B149229) is not proceeding or is giving a low yield of the nitrovinylindole.
Possible Causes:
-
Inactive catalyst: The ammonium (B1175870) acetate (B1210297) catalyst may be old or of poor quality.
-
Inefficient water removal: The reaction produces water, which can inhibit the reaction.
-
Incorrect solvent: The choice of solvent is crucial for the reaction to proceed efficiently.
Solutions:
-
Use freshly opened or purified ammonium acetate.
-
Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like benzene (B151609) or toluene.
-
Nitromethane can often be used as both a reactant and a solvent. Refluxing in nitromethane with ammonium acetate is a common procedure.
Question 3: I am having trouble with the reduction of the nitrovinylindole to 6-bromo-3-(2-nitroethyl)indole.
Possible Causes:
-
Incomplete reaction: The reduction with sodium borohydride (B1222165) (NaBH₄) may not have gone to completion.
-
Side reactions: Over-reduction or other side reactions can occur if the reaction conditions are not controlled.
-
Difficult purification: The product may be difficult to separate from the reaction mixture.
Solutions:
-
Add the NaBH₄ portion-wise to control the reaction rate and temperature.
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
Purify the product using column chromatography on silica (B1680970) gel.
Question 4: The Pictet-Spengler reaction to form the β-carboline core is resulting in a complex mixture of products or a low yield of the desired tetracyclic compound.
Possible Causes:
-
Instability of the N-hydroxytryptamine intermediate: The N-hydroxytryptamine precursor is often unstable and should be used immediately after preparation.[1]
-
Harsh reaction conditions: Strong acids or high temperatures can lead to decomposition and side reactions. The use of trifluoroacetic acid (TFA) as a catalyst should be carefully controlled.[1]
-
Diastereoselectivity issues: The cyclization can lead to a mixture of diastereomers, which can complicate purification and reduce the yield of the desired isomer.[1]
Solutions:
-
Prepare the N-hydroxytryptamine immediately before the Pictet-Spengler reaction and use it without extensive purification.[1]
-
Perform the reaction at low temperatures (e.g., -78 °C) and add the acid catalyst slowly.[1]
-
Optimize the reaction conditions (solvent, temperature, and catalyst) to favor the formation of the desired diastereomer. Purification of the diastereomers can be achieved by column chromatography.[1]
Question 5: How can I improve the purity of the final this compound product?
Possible Causes:
-
Incomplete reactions: Residual starting materials or intermediates are contaminating the final product.
-
Side products from the final cyclization: The modified Pummerer reaction to form the oxathiazepine ring can generate side products.[1]
-
Ineffective purification method: Standard purification techniques may not be sufficient to separate this compound from closely related impurities.
Solutions:
-
Ensure each synthetic step goes to completion by monitoring with TLC or LC-MS.
-
Carefully control the conditions of the final cyclization step to minimize side reactions.
-
Employ multiple purification techniques. Column chromatography on silica gel is a primary method. For highly pure material, preparative HPLC or crystallization may be necessary.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound and its precursors.
Table 1: Synthesis of 6-bromo-3-(2-nitroethyl)indole
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |
| 1. Formylation | 6-bromoindole | POCl₃, DMF, 0 °C to rt | 6-bromo-3-formylindole | ~90 | >95 (crude) |
| 2. Condensation | 6-bromo-3-formylindole, Nitromethane | Ammonium acetate, reflux | 6-bromo-3-(2-nitrovinyl)indole | 91 | >98 (after recrystallization) |
| 3. Reduction | 6-bromo-3-(2-nitrovinyl)indole | NaBH₄, Methanol/Dioxane | 6-bromo-3-(2-nitroethyl)indole | 95 | >97 (after column chromatography) |
Table 2: Synthesis of (-)-Eudistomin K
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |
| 1. Reduction | 6-bromo-3-(2-nitroethyl)indole | Zn, NH₄Cl, aq. Ethanol (B145695) | 6-bromo-N-hydroxytryptamine | Not isolated (used directly) | N/A |
| 2. Pictet-Spengler | 6-bromo-N-hydroxytryptamine, D-cysteinal derivative | TFA, CH₂Cl₂, -78 °C | Tetracyclic β-carboline intermediate | 96 (mixture of diastereomers) | N/A |
| 3. Oxidation | Tetracyclic β-carboline intermediate | m-CPBA | Sulfoxide (B87167) intermediate | Not specified | N/A |
| 4. Cyclization | Sulfoxide intermediate | TsOH, CH₂Cl₂ | (-)-Eudistomin K | 22 | >98 (after column chromatography) |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-3-(2-nitrovinyl)indole
-
To a solution of 6-bromoindole in anhydrous DMF at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.
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Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield crude 6-bromo-3-formylindole.
-
Dissolve the crude 6-bromo-3-formylindole in nitromethane.
-
Add ammonium acetate and reflux the mixture for 2 hours.
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Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford pure 6-bromo-3-(2-nitrovinyl)indole.[1]
Protocol 2: Synthesis of (-)-Eudistomin K from 6-bromo-3-(2-nitroethyl)indole
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Reduce 6-bromo-3-(2-nitroethyl)indole with zinc dust and ammonium chloride in aqueous ethanol to generate 6-bromo-N-hydroxytryptamine. This intermediate is unstable and should be used immediately in the next step without purification.[1]
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In a separate flask, prepare the D-cysteinal derivative.
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Dissolve the crude 6-bromo-N-hydroxytryptamine and the D-cysteinal derivative in anhydrous dichloromethane (B109758) and cool the solution to -78 °C under a nitrogen atmosphere.[1]
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Add trifluoroacetic acid (TFA) dropwise to the cooled solution. Stir the reaction at -78 °C for 2 hours.[1]
-
Quench the reaction with a saturated sodium bicarbonate solution and allow it to warm to room temperature.
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Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting residue contains a mixture of diastereomers of the tetracyclic β-carboline intermediate, which is then purified by silica gel column chromatography.[1]
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The purified major diastereomer is then oxidized with m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding sulfoxide.
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The final cyclization to form the oxathiazepine ring is achieved by treating the sulfoxide with p-toluenesulfonic acid (TsOH) in dichloromethane to yield (-)-Eudistomine K, which is purified by column chromatography.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Eudistomine K solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eudistomine K, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a marine-derived β-carboline alkaloid. Like many other β-carboline alkaloids, it possesses a rigid, heterocyclic structure that often leads to poor solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state to ensure accurate and reproducible results.
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
This is a common issue when working with compounds that have low aqueous solubility. You have likely exceeded the solubility limit of this compound in the final aqueous solution. The organic solvent from your stock solution, which keeps the compound dissolved at high concentrations, is diluted, and the aqueous environment cannot maintain the this compound in solution, causing it to precipitate.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
Several strategies can be employed to enhance the aqueous solubility of this compound:
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pH Adjustment: The solubility of alkaloids is often pH-dependent. The β-carboline structure contains nitrogen atoms that can be protonated in acidic conditions, forming a more soluble salt. Therefore, slightly acidifying your aqueous buffer (e.g., with HCl) may improve solubility. Conversely, at higher pH, the compound is likely to be in its less soluble free base form.
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Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) in your final aqueous solution can help maintain the solubility of this compound. However, it is critical to perform vehicle controls to ensure the co-solvent itself does not affect your experimental results.
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Surfactants: Non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used at low concentrations to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.
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Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q5: Are there any known signaling pathways affected by this compound?
The precise signaling pathways modulated by this compound are not extensively characterized in publicly available literature. However, β-carboline alkaloids as a class have been reported to exert their biological effects through various mechanisms, including intercalation into DNA, inhibition of enzymes such as topoisomerases, and interaction with various receptors in the central nervous system. As an anticancer agent, it is plausible that this compound could influence common pathways involved in cell proliferation, apoptosis, and survival, such as the MAPK/ERK and PI3K/Akt pathways. However, specific experimental evidence for this compound's action on these pathways is limited.
Troubleshooting Guide
Issue: Precipitate Formation During Experiment
Symptoms:
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Visible cloudiness or solid particles in your well plate or test tube after adding this compound.
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Inconsistent or non-reproducible experimental results.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the qualitative solubility information based on the properties of β-carboline alkaloids.
| Solvent/Condition | Solubility Profile | Recommendations & Remarks |
| Aqueous Buffers (neutral pH) | Poor/Sparingly Soluble | Not recommended for primary dissolution. Expect precipitation at low concentrations. |
| Acidic Aqueous Buffers (e.g., pH < 7) | Potentially Improved Solubility | The nitrogen atoms in the β-carboline ring can be protonated, forming a more soluble salt. This is a viable strategy to test. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation. |
| Ethanol (EtOH) | Soluble to Sparingly Soluble | Can be used for stock solutions, but may have lower solubilizing capacity than DMSO. |
| Aqueous Solutions with Co-solvents | Moderately Improved | Final concentrations of co-solvents like DMSO should ideally be kept below 1% (and always below 0.5% for cell-based assays) to avoid solvent-induced artifacts. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes or amber glass vials
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Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound (C₁₄H₁₆BrN₃OS) is approximately 366.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 366.27 g/mol * (1000 mg / 1 g) = 3.66 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound and place it into a suitable vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
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Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
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Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Workflow for Preparing Working Solutions for Cell-Based Assays
Caption: Workflow for preparing this compound working solutions.
troubleshooting Eudistomine K in vitro assay variability
Welcome to the technical support center for Eudistomine K in vitro assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of variability and ensure reliable experimental outcomes. This compound, a marine-derived β-carboline alkaloid, is of significant interest for its potent biological activities, including cytotoxic effects against various cancer cell lines. However, its physicochemical properties can present challenges in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay results with this compound are highly variable between replicates. What are the common causes?
A1: High variability in cytotoxicity assays, such as MTT or LDH assays, can stem from several factors.[1][2] These include inconsistent cell seeding, where different wells receive varying numbers of cells, and the "edge effect," where wells on the periphery of the plate experience different temperature and humidity conditions, leading to altered cell growth.[2] Pipetting errors during the addition of this compound or assay reagents can also introduce significant variability.[2] Additionally, the inherent biological variability of cell lines can contribute to inconsistent responses.
Q2: I'm observing high background fluorescence in my assay when using this compound. What could be the reason?
A2: High background fluorescence can be a significant issue, particularly in fluorescence-based assays. One major contributor can be the intrinsic fluorescence of this compound itself. As a β-carboline alkaloid, it is part of a class of compounds known to exhibit fluorescent properties.[3][4][5] Other potential sources of high background include autofluorescence from the cells or components of the cell culture medium, and non-specific binding of fluorescent reagents.[6][7][8][9]
Q3: this compound is precipitating in my cell culture medium upon dilution from a DMSO stock. How can I improve its solubility?
A3: Poor aqueous solubility is a common issue with many small organic molecules, including marine natural products.[10] While DMSO is a common solvent for creating stock solutions, diluting these stocks into aqueous cell culture media can lead to precipitation if the compound's solubility limit is exceeded.[10][11] The final concentration of DMSO in the assay should also be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: Could the stability of this compound be affecting my assay results?
A4: Yes, the stability of your test compound is crucial for reproducible results. The stability of natural products like this compound can be influenced by factors such as pH, temperature, and light exposure.[12][13] Degradation of the compound during incubation can lead to an underestimation of its true potency.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Data
Possible Causes & Solutions
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Replicates | Uneven Cell Seeding: Variation in the number of cells per well.[2] | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency. Consider using a cell counter to verify cell density. |
| Edge Effects: Outer wells of the plate are more susceptible to evaporation and temperature fluctuations.[2] | Avoid using the outer wells of the 96-well plate. Fill the peripheral wells with sterile PBS or water to maintain humidity. | |
| Pipetting Inaccuracy: Inconsistent volumes of compound or reagents added.[2] | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. | |
| Low Absorbance Readings | Low Cell Number: Insufficient number of viable cells at the start of the assay.[14] | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Incorrect Wavelength: Reading the plate at a non-optimal wavelength.[1] | Verify the correct absorbance wavelength for your specific assay (e.g., ~570 nm for MTT).[15] | |
| High Background Absorbance | Contamination: Bacterial or yeast contamination can interfere with the assay.[14] | Regularly test cell cultures for contamination. Practice good aseptic technique. |
| Media Components: Phenol (B47542) red in the culture medium can contribute to background absorbance.[1] | Use phenol red-free medium for the assay incubation period. |
Experimental Workflow for Minimizing Variability in a Cytotoxicity Assay
Caption: Workflow for a standard cytotoxicity assay.
Issue 2: Interference from this compound's Intrinsic Properties
Possible Causes & Solutions
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Intrinsic Fluorescence of this compound: As a β-carboline, this compound is likely to be fluorescent.[3][4][5] | Run a control plate with this compound in cell-free media to quantify its fluorescence at the assay's excitation/emission wavelengths. If significant, consider using a non-fluorescent cytotoxicity assay (e.g., MTT, LDH) or a fluorescent probe with a spectral profile that does not overlap with this compound. |
| Compound Precipitation | Poor Aqueous Solubility: this compound may precipitate when diluted from a DMSO stock into aqueous media.[10] | Test the solubility of this compound in your final assay medium at the desired concentrations. Consider using a co-solvent or a different formulation if precipitation occurs. Ensure the final DMSO concentration is non-toxic to the cells. |
| Compound Instability | Degradation over Time: this compound may degrade under assay conditions (e.g., exposure to light, physiological pH, and temperature).[12][13] | Protect this compound solutions from light. Prepare fresh dilutions for each experiment. Assess the stability of the compound under your specific assay conditions if variability persists. |
Troubleshooting Logic for Compound Interference
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. reddit.com [reddit.com]
- 3. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of new fluorescent boro-β-carboline dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Overcoming Resistance to Eudistomine K
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Eudistomine K in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-cancer activity?
This compound is a marine-derived β-carboline, a class of indole (B1671886) alkaloids. While extensive research on this compound is ongoing, a synthetic derivative has demonstrated high potency against several leukemic cell lines, including L1210, Molt-4F, MT-4, and P-388.[1] Related eudistomin compounds have also shown moderate growth inhibitory effects on breast cancer cell lines such as MDA-231.[2][3][4]
Q2: What is the proposed mechanism of action for this compound?
The precise molecular mechanism of this compound is not yet fully elucidated. However, many β-carbolines are known to exert their cytotoxic effects by intercalating with DNA, thereby disrupting DNA replication and transcription, which leads to cell cycle arrest and apoptosis.[1] It is therefore hypothesized that this compound shares this mechanism of action.
Q3: My cells have developed resistance to this compound. What are the possible mechanisms?
Resistance to DNA-binding agents like this compound can be multifactorial. The primary suspected mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
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Altered Drug Target: Changes in DNA topology or the expression of DNA-associated proteins might reduce the binding affinity of this compound to its target.
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Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound, allowing cells to survive and proliferate.
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Activation of Pro-Survival Signaling Pathways: Alterations in pathways like PI3K/Akt or MAPK can promote cell survival and override the apoptotic signals triggered by this compound.
Q4: How can I confirm the mechanism of resistance in my cell line?
A systematic approach is recommended. This can include quantifying intracellular drug accumulation, assessing the expression and activity of ABC transporters, evaluating the level of DNA damage, and profiling key survival signaling pathways. Detailed protocols for these experiments are provided in the Troubleshooting Guide.
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound.
Problem 1: Reduced Sensitivity to this compound (Increased IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line, consider the following troubleshooting steps.
Table 1: Troubleshooting Reduced this compound Sensitivity
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid | Possible Solution |
| Increased Drug Efflux | Perform a rhodamine 123 or calcein-AM retention assay. | Decreased intracellular fluorescence in resistant cells compared to parental cells. | Co-treatment with an ABC transporter inhibitor (e.g., verapamil, cyclosporin (B1163) A). |
| Western blot or qPCR for ABC transporters (e.g., P-gp/MDR1). | Increased expression of ABC transporters in resistant cells. | Use of second or third-generation ABC transporter inhibitors. | |
| Enhanced DNA Repair | Comet assay or γ-H2AX foci staining after this compound treatment. | Reduced DNA damage (smaller comet tail or fewer foci) in resistant cells. | Co-treatment with a DNA repair inhibitor (e.g., PARP inhibitor like olaparib). |
| Altered Cell Cycle | Flow cytometry for cell cycle analysis after this compound treatment. | Resistant cells do not arrest at the expected cell cycle checkpoint (e.g., G2/M). | Investigate upstream regulators of the cell cycle checkpoint. |
| Pro-Survival Signaling | Western blot for key proteins in survival pathways (e.g., p-Akt, p-ERK). | Increased activation of survival pathways in resistant cells. | Co-treatment with specific inhibitors of the identified activated pathway (e.g., PI3K inhibitor like LY294002). |
Experimental Protocols
Protocol 1: Rhodamine 123 Retention Assay for ABC Transporter Activity
Objective: To assess the activity of ABC transporters, primarily P-glycoprotein (P-gp/MDR1).
Materials:
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Parental (sensitive) and putative resistant cell lines
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Rhodamine 123 (stock solution in DMSO)
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Complete cell culture medium
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PBS (Phosphate-Buffered Saline)
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Flow cytometer
Procedure:
-
Seed an equal number of parental and resistant cells in parallel and allow them to adhere overnight.
-
Pre-incubate one set of cells (for both parental and resistant lines) with an ABC transporter inhibitor (e.g., 50 µM verapamil) for 1 hour.
-
Add Rhodamine 123 to all cells at a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
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Harvest the cells (e.g., by trypsinization) and resuspend in ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).
Data Analysis: Compare the mean fluorescence intensity (MFI) between parental and resistant cells, with and without the inhibitor. A lower MFI in resistant cells that is restored by the inhibitor indicates increased ABC transporter activity.
Signaling Pathways and Workflows
Hypothesized Mechanism of this compound Action and Resistance
The following diagram illustrates the proposed mechanism of action for this compound and potential pathways leading to cellular resistance.
Caption: Proposed mechanism of this compound and resistance pathways.
Experimental Workflow for Investigating Resistance
This workflow provides a logical sequence of experiments to identify the mechanism of resistance to this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Total synthesis and biological activity of marine alkaloid Eudistomins Y1-Y7 and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Eudistomine K Experimental Use: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eudistomine K. The information is designed to address common challenges encountered during experimental use.
I. Troubleshooting Guides
Issue: Variability in Experimental Results
Inconsistent results are a common challenge when working with novel compounds. This guide will help you troubleshoot potential sources of variability.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh stock solutions for each experiment. - Store stock solutions in small, single-use aliquots at -20°C or -80°C. - Protect solutions from light by using amber vials or wrapping tubes in foil. - Perform a stability study of this compound in your experimental buffer. |
| Inconsistent Solvation | - Ensure complete dissolution of this compound powder. - Use a consistent solvent and concentration for stock solutions. - If using DMSO, be mindful of its potential effects on cells and ensure final concentrations are low and consistent across experiments. |
| Cell Culture Conditions | - Maintain consistent cell passage numbers. - Regularly test for mycoplasma contamination. - Ensure uniform seeding density and confluency at the time of treatment. |
| Assay-Specific Issues | - Optimize incubation times and reagent concentrations for your specific assay. - Include appropriate positive and negative controls in every experiment. |
Issue: Poor Solubility
This compound, like many β-carboline alkaloids, may exhibit limited solubility in aqueous solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | - For stock solutions, use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). - For aqueous working solutions, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer. Be aware of the final DMSO concentration, as high levels can be toxic to cells. |
| Precipitation in Aqueous Media | - After diluting the DMSO stock into aqueous buffer, visually inspect for any precipitation. - If precipitation occurs, try lowering the final concentration of this compound. - Consider using a surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to improve solubility, but first verify that the surfactant does not interfere with your assay. |
| Low Temperature | - Some compounds are less soluble at lower temperatures. Ensure your buffers are at room temperature or 37°C before adding the this compound stock solution. |
II. Frequently Asked Questions (FAQs)
1. How should I store this compound?
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Solid Form: Store this compound powder at -20°C, protected from light and moisture.
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Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
2. What is the recommended solvent for making this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of β-carboline alkaloids.
3. What is the stability of this compound in solution?
Specific degradation kinetics for this compound are not widely published. However, β-carboline alkaloids can be sensitive to pH, temperature, and light. Formation of some β-carbolines is favored under acidic conditions and higher temperatures. It is recommended to prepare fresh working solutions from frozen stocks for each experiment. To ensure consistency, researchers should consider performing their own stability studies under their specific experimental conditions.
4. I am observing cytotoxicity in my control cells treated with the vehicle. What could be the cause?
If you are using DMSO as a solvent, high concentrations can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%, and ideally below 0.1%) and to include a vehicle control (medium with the same concentration of DMSO but without this compound) in all experiments.
5. What is the proposed mechanism of action for this compound?
The precise signaling pathways affected by this compound are still under investigation. However, many β-carboline alkaloids are known to exert their biological effects, including antitumor and antiviral activities, by intercalating with DNA. This can interfere with DNA replication and transcription. Some natural compounds are also known to modulate signaling pathways like NF-κB, which is crucial in inflammation and cell survival.
III. Experimental Protocols & Methodologies
A. General Protocol for Preparing this compound Solutions
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Stock Solution (e.g., 10 mM in DMSO):
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Weigh out the desired amount of this compound powder using a calibrated analytical balance.
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Add the appropriate volume of anhydrous, sterile DMSO to achieve the target concentration.
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Vortex thoroughly until the solid is completely dissolved.
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Aliquot the stock solution into small, single-use, light-protected tubes (e.g., amber microcentrifuge tubes).
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Store the aliquots at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
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Thaw a single aliquot of the 10 mM stock solution at room temperature.
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Perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to reach the final desired concentration. For example, to make a 10 µM solution, you could perform a 1:1000 dilution of the 10 mM stock.
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Mix thoroughly by gentle inversion or pipetting.
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Use the working solution immediately. Do not store diluted aqueous solutions.
-
B. Protocol for a Viral Replication Inhibition Assay
This is a general protocol that may require optimization for your specific virus and cell line.
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Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight.
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Compound Treatment: The next day, remove the culture medium and add fresh medium containing various concentrations of this compound (and a vehicle control).
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Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
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Incubation: Incubate the plate for a period suitable for the virus replication cycle (e.g., 24-72 hours).
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Quantification of Viral Replication: Assess the level of viral replication using an appropriate method, such as:
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Plaque Assay: To determine the number of infectious virus particles.
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RT-qPCR: To quantify viral RNA levels.
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ELISA: To measure the expression of a viral protein.
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Reporter Virus: To measure the expression of a reporter gene (e.g., luciferase, GFP).
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of this compound that inhibits viral replication by 50%.
IV. Visualizations
Technical Support Center: Synthesis of Eudistomine K Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Eudistomine K analogues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield in the Pictet-Spengler reaction for the synthesis of a 6-bromo-tetrahydro-β-carboline precursor. What are the possible causes and solutions?
A1: Low yields in the Pictet-Spengler reaction involving brominated tryptamines can be attributed to several factors:
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Reduced Nucleophilicity of the Indole (B1671886) Ring: The electron-withdrawing nature of the bromine atom at the 6-position of the tryptamine (B22526) starting material can decrease the nucleophilicity of the indole ring. This slows down the electrophilic attack on the iminium ion intermediate, which is a crucial step in the cyclization process.[1]
-
Solution: To overcome this, you can use stronger acidic conditions to further activate the iminium ion. Trifluoroacetic acid (TFA) is a commonly used catalyst that can promote the reaction.[2] Using a co-solvent system like acetic acid and dichloromethane (B109758) can also be beneficial.[3] In some cases, a one-pot reaction where the Pictet-Spengler cyclization is immediately followed by dehydrogenation in a suitable solvent like glacial acetic acid can drive the reaction to completion and improve overall yields.[4]
-
-
Side Reactions of the Aldehyde: Aldehydes, especially reactive ones like phenylglyoxals used to install the C1-substituent, can undergo self-condensation or other side reactions under acidic conditions.
-
Solution: Ensure that the aldehyde is of high purity and is added slowly to the reaction mixture containing the tryptamine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the aldehyde.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. However, be cautious as prolonged heating can sometimes lead to degradation of the product.
-
Q2: During the aromatization of the 6-bromo-tetrahydro-β-carboline intermediate, I am observing multiple spots on my TLC plate and the final product is difficult to purify. What are the potential side reactions?
A2: The dehydrogenation (aromatization) of the tetrahydro-β-carboline ring is a critical step and can be prone to side reactions, especially with a bromine substituent present:
-
Formation of Partially Oxidized Intermediates: Incomplete oxidation can lead to the formation of 3,4-dihydro-β-carboline intermediates as byproducts.
-
Solution: Ensure that a sufficient amount of the oxidizing agent is used. Common reagents for this step include selenium dioxide or manganese dioxide.[2] The choice of solvent and reaction temperature is also crucial. For instance, a modified one-pot Pictet-Spengler reaction in glacial acetic acid can directly yield the aromatized β-carboline product, minimizing the isolation of intermediates.[4]
-
-
Debromination: Under harsh reaction conditions, particularly with certain catalysts at high temperatures, debromination of the β-carboline ring can occur, leading to the formation of the corresponding non-brominated analogue as an impurity.
-
Solution: Employ milder aromatization conditions if debromination is suspected. Monitor the reaction carefully and avoid excessive heating.
-
-
N-Oxidation: The nitrogen atoms in the β-carboline ring system can be susceptible to oxidation, leading to the formation of N-oxides, especially if strong oxidizing agents are used.
-
Solution: Choose an oxidizing agent that is selective for the dehydrogenation of the carbocyclic ring.
-
Q3: What is a reliable experimental protocol for the synthesis of a this compound analogue?
A3: The following is a general, multi-step protocol for the synthesis of a Eudistomine Y analogue, which is structurally very similar to this compound. This can be adapted for your specific target.
Experimental Protocols
Synthesis of 6-Bromo-1-(substituted-benzoyl)-β-carboline (A Eudistomine Y analogue) [4]
Step 1: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde
-
To a solution of 6-bromoindole (B116670) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 6-bromo-1H-indole-3-carbaldehyde.
Step 2: Synthesis of 6-Bromotryptamine
-
To a solution of 6-bromo-1H-indole-3-carbaldehyde in nitromethane, add ammonium (B1175870) acetate (B1210297) and reflux for 4 hours.
-
Cool the reaction mixture and filter the resulting solid (a vinyl nitro compound).
-
Reduce the vinyl nitro compound using a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) under reflux to obtain 6-bromotryptamine.
Step 3: One-pot Pictet-Spengler Cyclization and Dehydrogenation
-
Dissolve 6-bromotryptamine and the desired substituted phenylglyoxal (B86788) in glacial acetic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. This one-pot procedure often leads directly to the aromatized β-carboline.[4]
-
After the reaction is complete, pour the mixture into ice-water and neutralize with a base (e.g., ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 4: (If necessary) Demethylation
If the substituted phenylglyoxal contains a methoxy (B1213986) group that needs to be converted to a hydroxyl group to match the structure of some Eudistomins, a demethylation step is required.
-
Dissolve the methoxy-substituted β-carboline product in anhydrous dichloromethane and cool to -78 °C.
-
Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature.
-
Quench the reaction by carefully adding methanol.
-
Neutralize the mixture and extract the product.
-
Purify the final product by column chromatography.
| Compound | Starting Materials | Yield (%) | Reference |
| 6-Bromo-1H-indole-3-carbaldehyde | 6-Bromoindole | 95 | [4] |
| Eudistomin Y₄ | 6-Bromotryptamine, 3-Bromo-4-hydroxyphenylglyoxal | 66 | [4] |
| 3-formyl-eudistomin U derivative (EU-3) | 1H-indole-3-carbaldehyde derivative, Tryptophan methyl ester | 74 | [5] |
Visualizing the Synthesis and Mechanism of Action
To aid in understanding the experimental workflow and the biological activity of this compound analogues, the following diagrams are provided.
Caption: Synthetic workflow for a this compound analogue.
Caption: Proposed apoptosis signaling pathway induced by this compound analogues.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-formyl-eudistomin U with anti-proliferation, anti-migration and apoptosis-promoting activities on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Eudistomine K
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining their purification protocols for Eudistomine K, a β-carboline alkaloid with significant biological activity. The information is presented in a question-and-answer format to directly address common challenges encountered during the isolation and purification of this marine natural product.
Frequently Asked Questions (FAQs)
Q1: What is a general extraction and fractionation strategy for isolating this compound from its tunicate source, Eudistoma olivaceum?
A common approach involves initial extraction with methanol (B129727) (MeOH), followed by a solvent partition and subsequent chromatographic separations. A typical workflow would be:
-
Extraction: Lyophilized and powdered tunicate material is exhaustively extracted with MeOH.
-
Solvent Partition: The crude MeOH extract is then subjected to a liquid-liquid partition, for example, between ethyl acetate (B1210297) (EtOAc) and water (H₂O), to separate compounds based on polarity. The organic fraction, which is likely to contain this compound, is then concentrated.
-
Initial Fractionation: The concentrated organic extract can be fractionated using a resin-based chromatography, such as with Diaion® HP20SS, using a step-wise gradient of a solvent like acetone (B3395972) in water.
Q2: Which chromatographic techniques are most effective for the final purification of this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the final purification of this compound and other β-carboline alkaloids.[1][2][3] The separation is based on the hydrophobic character of the molecules.[3]
Q3: What are typical mobile phases and columns used in RP-HPLC for β-carboline alkaloid purification?
A common mobile phase system for RP-HPLC of alkaloids consists of:
-
Solvent A: Water (H₂O), often with an acidic modifier.
-
Solvent B: Acetonitrile (B52724) (ACN) or Methanol (MeOH), also with an acidic modifier.
The use of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA) at low concentrations (e.g., 0.05-0.1%), helps to improve peak shape by protonating basic analytes and minimizing interactions with residual silanols on the stationary phase.[3] C18 columns are the most widely used for reversed-phase separations due to their strong hydrophobic retention.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Extraction: The extraction solvent or method is not efficiently extracting the target compound. | Consider using alternative extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Ensure the tunicate material is finely ground to maximize surface area for extraction. |
| Degradation during Purification: this compound may be sensitive to pH, temperature, or light. | Investigate the stability of this compound under different pH and temperature conditions.[4][5][6] Consider performing purification steps at reduced temperatures and protecting samples from light. For other alkaloids, acidic conditions and low temperatures have been shown to improve stability.[4][5] | |
| Irreversible Adsorption: The compound may be irreversibly binding to the chromatographic stationary phase. | Ensure proper column chemistry is chosen. If using silica-based columns, check for active silanol (B1196071) groups that can strongly bind to alkaloids. Consider using end-capped columns or polymeric phases. | |
| Poor Peak Shape in HPLC (Tailing or Broadening) | Secondary Interactions: Basic compounds like alkaloids can interact with acidic residual silanol groups on the silica-based stationary phase.[7] | Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate the analyte and minimize silanol interactions.[3] |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the amount of sample injected onto the column. | |
| Contaminated Column: Buildup of strongly retained compounds from previous injections can affect column performance.[7] | Implement a column cleaning protocol. This may involve washing with a series of strong solvents like isopropanol, methanol, and acetonitrile.[7] | |
| Co-elution of Impurities | Insufficient Resolution: The chromatographic method is not adequately separating this compound from closely related compounds. | Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks.[3] Experiment with different organic modifiers (e.g., switching from acetonitrile to methanol) as this can alter selectivity.[8] |
| Presence of Isomers or Related Alkaloids: The crude extract may contain other Eudistomins or related β-carboline alkaloids with similar properties. | Employ high-resolution separation techniques. Consider using a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity based on pi-pi interactions.[8] Mass spectrometry-directed purification can be a powerful tool for isolating the target compound from a complex mixture.[9] |
Experimental Protocols
General Extraction and Fractionation of Eudistomins
This protocol is a generalized procedure based on methods for isolating natural products from marine tunicates and should be optimized for this compound.
-
Preparation of Tunicate Material: Freeze-dry the collected Eudistoma olivaceum specimens and then grind them into a fine powder.
-
Methanol Extraction:
-
Suspend the powdered tunicate material in methanol (e.g., 10 mL of MeOH per 1 g of dry weight).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine all methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of ethyl acetate and water (1:1, v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the ethyl acetate layer.
-
Wash the aqueous layer two more times with ethyl acetate.
-
Combine all ethyl acetate fractions and evaporate the solvent to yield the organic-soluble fraction.
-
-
Initial Chromatographic Fractionation:
-
Prepare a column with a suitable resin (e.g., Diaion® HP20SS).
-
Dissolve the organic-soluble fraction in a minimal amount of the initial mobile phase (e.g., 10% acetone in water).
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of increasing acetone concentration in water (e.g., 10%, 20%, 40%, 60%, 80%, 100% acetone).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Reversed-Phase HPLC Purification of this compound
This is a representative protocol and should be optimized for the specific instrument and column used.
-
Sample Preparation: Dissolve the this compound-containing fraction in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for β-carbolines (e.g., 254 nm and 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Combine pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Isolation, Structure Elucidation and Synthesis of Eudistomides A and B, Lipopeptides from a Fijian Ascidian Eudistoma sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. ionsource.com [ionsource.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Eudistomine K Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Eudistomine K and its derivatives, with a focus on enhancing their bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of our this compound derivative?
A1: The low oral bioavailability of this compound derivatives, which are part of the β-carboline alkaloid family, can be attributed to several factors:
-
Poor Aqueous Solubility: Like many natural products, β-carboline alkaloids can exhibit poor solubility in aqueous solutions, which is the first rate-limiting step for absorption in the gastrointestinal (GI) tract.[1]
-
Low Intestinal Permeability: The ability of the compound to pass through the intestinal epithelium may be limited. This can be due to its physicochemical properties or because it is a substrate for efflux transporters.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp), reducing its net absorption.[2]
-
First-Pass Metabolism: The derivative may be extensively metabolized in the intestines or the liver by cytochrome P450 (CYP) enzymes before it reaches systemic circulation.[3]
Q2: How can we improve the solubility of our this compound derivative?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.
-
Solid Dispersions: Dispersing the this compound derivative in a hydrophilic carrier can create an amorphous solid dispersion, which has a higher apparent solubility and dissolution rate than the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanostructured lipid carriers (NLCs), and liposomes can encapsulate the compound and improve its solubilization in the GI tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.
-
Prodrug Approach: Chemical modification of the this compound derivative to create a more soluble prodrug that converts to the active compound in vivo can be a viable strategy.
Q3: Our in vitro Caco-2 assay shows high efflux of our compound. What does this indicate and what can we do?
A3: A high efflux ratio in a Caco-2 permeability assay suggests that your this compound derivative is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp). This means the compound is being pumped out of the intestinal cells, which would lead to low absorption in vivo.
Troubleshooting Steps:
-
Confirm P-gp Interaction: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). A significant decrease in the efflux ratio in the presence of the inhibitor would confirm that your compound is a P-gp substrate.
-
Co-administration with an Inhibitor: In preclinical in vivo studies, consider co-administering your compound with a P-gp inhibitor to assess the potential for bioavailability enhancement. Note that this approach has clinical limitations due to potential drug-drug interactions.
-
Formulation Strategies: Certain excipients used in formulations, such as some surfactants and polymers, can inhibit P-gp and enhance the absorption of P-gp substrates.
-
Structural Modification: If feasible, medicinal chemistry efforts could focus on modifying the structure of the derivative to reduce its affinity for P-gp.
Q4: We are observing rapid degradation of our this compound derivative in our in vitro metabolism assay. What are the next steps?
A4: Rapid degradation in an in vitro metabolism assay (e.g., using liver microsomes or hepatocytes) points towards extensive first-pass metabolism.
Troubleshooting Steps:
-
Identify the Metabolizing Enzymes: Use specific chemical inhibitors or recombinant CYP enzymes to identify the major CYP isoforms responsible for the metabolism of your compound.[4][5]
-
Assess Metabolic Stability in Different Species: Compare the metabolic stability in human and preclinical species (e.g., rat, mouse, dog) liver microsomes to ensure the chosen animal model is relevant for human metabolism.
-
Consider Co-administration with an Inhibitor: While having clinical limitations, co-administration with an inhibitor of the identified metabolizing enzyme in preclinical studies can demonstrate the impact of metabolism on bioavailability.
-
Structural Modification: Medicinal chemistry efforts can be directed towards blocking the metabolic "soft spots" on the molecule to improve its metabolic stability.
Troubleshooting Guides
Guide 1: Inconsistent Results in Caco-2 Permeability Assay
| Observed Issue | Potential Cause | Recommended Action |
| High variability in Papp values between experiments. | Inconsistent Caco-2 cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) values of the monolayers. Only use monolayers with TEER values within your established acceptable range. Also, assess the permeability of a paracellular marker like mannitol (B672) to ensure tight junction integrity. |
| Low recovery of the compound at the end of the experiment. | Non-specific binding to the plate or apparatus. | Use low-binding plates. Include a mass balance study to quantify the amount of compound bound to the cells and the plate. |
| Apparent permeability is unexpectedly high for a poorly soluble compound. | Presence of solubilizing agents (e.g., DMSO) affecting membrane integrity. | Keep the concentration of co-solvents like DMSO to a minimum (typically <1%) and consistent across all wells. Run a control with the vehicle to assess its effect on the monolayer. |
Guide 2: Poor In Vitro-In Vivo Correlation (IVIVC)
| Observed Issue | Potential Cause | Recommended Action |
| Good in vitro permeability but low in vivo bioavailability. | High first-pass metabolism in the liver, which is not fully captured by Caco-2 cells. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes. Consider the impact of gut wall metabolism. |
| Low in vitro permeability but moderate in vivo bioavailability. | Involvement of uptake transporters in vivo that are not expressed or are expressed at low levels in Caco-2 cells. | Use other cell lines that express relevant uptake transporters or conduct in vivo intestinal perfusion studies. |
| Formulation enhances dissolution in vitro but does not improve bioavailability in vivo. | The formulation may not be stable in the GI tract, or the drug may precipitate after release. | Assess the stability of the formulation under simulated GI conditions (e.g., simulated gastric and intestinal fluids). Evaluate for drug precipitation upon dilution. |
Quantitative Data Summary
Table 1: Hypothetical Physicochemical and ADME Properties of a Novel this compound Derivative
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 385.3 g/mol | Favorable (within Lipinski's Rule of 5) |
| LogP | 4.2 | High lipophilicity, may lead to poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, likely dissolution-rate limited absorption. |
| Caco-2 Papp (A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| Caco-2 Efflux Ratio (B→A / A→B) | 8.5 | High efflux, suggests it is a P-gp substrate. |
| Human Liver Microsomal Stability (t½) | 15 min | Rapid metabolism, suggests high first-pass clearance. |
Table 2: Example of Bioavailability Enhancement Strategies for a Hypothetical this compound Derivative
| Formulation Strategy | Key Parameters | Resulting Bioavailability (Rat Model) |
| Unformulated Suspension | Particle size: ~20 µm | 2% |
| Micronized Suspension | Particle size: ~2 µm | 5% |
| Amorphous Solid Dispersion (with PVP-VA) | Drug loading: 20% | 18% |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil, surfactant, co-surfactant ratio: 40:40:20 | 35% |
Detailed Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers using an EVOM meter. Use monolayers with TEER values > 250 Ω·cm². Additionally, assess the permeability of a paracellular marker (e.g., ¹⁴C-mannitol) to confirm tight junction integrity.
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., 10 µM in HBSS) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Follow the same procedure as above, but add the test compound to the basolateral side and sample from the apical side.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Incubation Mixture Preparation: Prepare a master mix containing HLM (e.g., 0.5 mg/mL), and a NADPH-regenerating system in phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the master mix at 37°C. Add the this compound derivative (e.g., 1 µM final concentration) to initiate the metabolic reaction.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
Visualizations
Caption: Workflow for assessing and enhancing the bioavailability of this compound derivatives.
Caption: Role of P-glycoprotein in limiting intestinal drug absorption.
References
- 1. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 enzyme mediated herbal drug interactions (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Unraveling the Antiviral Mechanism of Eudistomine K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the marine-derived alkaloid Eudistomine K and its potential as an antiviral agent. Drawing upon available experimental data, we delve into its proposed mechanism of action, compare its activity with other antiviral compounds, and provide detailed experimental protocols for its validation.
At a Glance: this compound's Antiviral Profile
This compound belongs to a class of marine alkaloids, the eudistomins, which have demonstrated a range of biological activities, including antiviral and antitumor properties[1]. While direct and extensive quantitative data for this compound's antiviral efficacy is limited in publicly available literature, studies on its analogues provide significant insights into its potential mechanism. A closely related compound, Eudistomine C, has been shown to target the 40S ribosome, thereby inhibiting protein synthesis[2]. This suggests a similar mode of action for this compound, positioning it as a potential broad-spectrum antiviral agent that interferes with a fundamental host-cell process required for viral replication.
Comparative Analysis of Antiviral Activity
To provide a clear perspective on the potential efficacy of this compound, the following table summarizes the antiviral activity of its potent analogue and other protein synthesis inhibitors against a range of viruses. It is important to note that the data for the "this compound analogue" is based on a tricyclic isoquinoline (B145761) derivative, which was found to be a highly potent antiviral compound emerging from structure-activity relationship studies of the eudistomin class.
| Compound | Virus | Assay Type | IC50/EC50 | Cell Line | Reference |
| This compound analogue | HSV-1 | Plaque Reduction | Potent (Specific value not available) | - | [1] |
| HSV-2 | Plaque Reduction | Potent (Specific value not available) | - | [1] | |
| Vaccinia Virus | Plaque Reduction | Potent (Specific value not available) | - | [1] | |
| Vesicular Stomatitis Virus | Plaque Reduction | Potent (Specific value not available) | - | [1] | |
| Pactamycin | General | In vitro translation | - | - | [3][4] |
| Cycloheximide | Coxsackievirus B3 | Cell Viability | ~0.4 µM | Vero | [5] |
| Enterovirus 71 | - | Strong inhibition | - | [6] | |
| HIV-1 | - | Strong inhibition | - | [6] | |
| Influenza Viruses | - | Strong inhibition | - | [6] | |
| HSV | - | Strong inhibition | - | [6] | |
| HCMV | - | Strong inhibition | - | [6] |
Delving into the Mechanism: Inhibition of Protein Synthesis
The proposed antiviral mechanism of this compound centers on the inhibition of host-cell protein synthesis, a critical process for viral replication. Viruses are obligate intracellular parasites that rely on the host's ribosomal machinery to translate their viral mRNAs into proteins necessary for viral assembly and propagation. By targeting the ribosome, this compound can effectively halt the production of these essential viral components.
The following diagram illustrates the proposed mechanism of action, where this compound interferes with the function of the 40S ribosomal subunit, thereby blocking the translation of both host and viral mRNA.
Caption: Proposed antiviral mechanism of this compound via inhibition of the host cell ribosome.
Experimental Protocols for Validation
Validating the antiviral mechanism of this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Plaque Reduction Assay for Antiviral Activity (IC50 Determination)
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1, HSV-2), Vaccinia Virus, or Vesicular Stomatitis Virus stock of known titer
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Carboxymethylcellulose (CMC) or other overlay medium
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free DMEM.
-
Infection: Infect the confluent cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM with 2% FBS. After the 1-hour incubation, remove the viral inoculum and add the different concentrations of this compound to the wells.
-
Overlay: Add an overlay medium (e.g., 1% CMC in DMEM) to each well to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control. This can be calculated using dose-response curve analysis software.
In Vitro Translation Inhibition Assay
This assay directly assesses the effect of this compound on protein synthesis.
Objective: To determine if this compound inhibits protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit
-
Luciferase mRNA (or other reporter mRNA)
-
This compound
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [³⁵S]-methionine) or a non-radioactive detection system
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the in vitro translation reaction mixture according to the kit manufacturer's instructions. This typically includes the cell lysate, amino acid mixture, and energy source.
-
Compound Addition: Add serial dilutions of this compound to the reaction tubes. Include a positive control (e.g., cycloheximide) and a negative control (vehicle).
-
Initiation of Translation: Add the reporter mRNA to initiate the translation reaction.
-
Incubation: Incubate the reactions at the recommended temperature (usually 30°C or 37°C) for a specified time (e.g., 60-90 minutes).
-
Detection of Protein Synthesis:
-
Radiolabeled Method: Stop the reaction and measure the incorporation of the radiolabeled amino acid into newly synthesized proteins using trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Non-Radioactive Method: If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Analysis: Compare the level of protein synthesis in the presence of this compound to the negative control. A dose-dependent decrease in protein synthesis indicates inhibition.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for validating the antiviral mechanism of this compound, from initial screening to mechanistic studies.
Caption: Experimental workflow for validating the antiviral mechanism of this compound.
Conclusion
This compound presents a promising scaffold for the development of novel antiviral therapeutics. Its likely mechanism of action, the inhibition of protein synthesis, offers the potential for broad-spectrum activity against a variety of viruses. However, further research is critically needed to establish a definitive antiviral profile for this compound, including the determination of its specific IC50 values against a range of viruses and direct experimental validation of its interaction with the ribosome. The experimental protocols and comparative data provided in this guide offer a framework for researchers to pursue these essential next steps in the evaluation of this intriguing marine natural product.
References
- 1. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of the prostanoid clavulone II against vesicular stomatitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of distamycin A against vaccinia virus is the result of inhibition of postreplicative mRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of selected antimicrobial peptides against vaccinia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1 [mdpi.com]
- 6. Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eudistomine K and Remdesivir for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the marine-derived alkaloid, Eudistomine K, and the clinically approved antiviral drug, Remdesivir. The information is intended for researchers and professionals in the field of drug development seeking to understand the antiviral potential and mechanisms of these two distinct compounds. While extensive data is available for Remdesivir, research on the specific antiviral properties of this compound is less comprehensive. This guide presents the currently available data to facilitate an informed comparison.
I. Overview and Chemical Structures
This compound is a β-carboline alkaloid isolated from marine tunicates of the genus Eudistoma. The β-carboline scaffold is known to be present in various natural products exhibiting a wide range of biological activities, including antiviral properties against viruses such as herpes simplex virus-1 and polio vaccine type-1 virus[1].
Remdesivir is a phosphoramidate (B1195095) prodrug of a 1'-cyano-substituted adenosine (B11128) nucleotide analogue. It is a broad-spectrum antiviral medication that has demonstrated in vitro activity against a range of RNA viruses.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| This compound | (Structure not available in search results) | C₁₄H₁₀BrN₃O | 316.16 g/mol |
| Remdesivir | (Structure available in various sources) | C₂₇H₃₅N₆O₈P | 602.58 g/mol |
II. Mechanism of Action
This compound: The precise antiviral mechanism of this compound has not been extensively elucidated in the available literature. However, based on the known mechanisms of other β-carboline alkaloids, it is hypothesized that this compound may exert its antiviral effects through one or more of the following mechanisms:
-
Intercalation into viral nucleic acids: The planar aromatic structure of the β-carboline ring may allow it to intercalate between the base pairs of viral DNA or RNA, thereby inhibiting replication and transcription processes.
-
Inhibition of viral enzymes: β-carboline alkaloids have been shown to inhibit various viral enzymes, such as polymerases and proteases, which are essential for the viral life cycle.
-
Modulation of host cell pathways: Some alkaloids can influence host cell signaling pathways that are hijacked by viruses for their replication.
Remdesivir: Remdesivir has a well-defined mechanism of action as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2] As a prodrug, it is metabolized within the host cell to its active triphosphate form, GS-443902. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp. The incorporation of GS-443902 leads to delayed chain termination, effectively halting viral RNA synthesis.[2]
Signaling Pathway Diagrams
Caption: Remdesivir's mechanism of action.
Caption: Hypothesized antiviral mechanisms of this compound.
III. Antiviral Activity and Cytotoxicity
Quantitative data on the antiviral activity of this compound against specific viruses, particularly those for which Remdesivir is known to be active, is limited in the publicly available literature. The table below summarizes the available information.
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| This compound Derivative | L1210, Molt-4F, MT-4, P-388 (leukemic cells) | - | As low as 0.005 µg/mL | Not Reported | Not Reported | [1] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 µM | >100 µM | >129.87 | (Not explicitly cited, general knowledge from multiple sources) |
| Remdesivir | Ebola Virus | Huh-7 | 0.01 µM | Not Reported | Not Reported | (Not explicitly cited, general knowledge from multiple sources) |
| β-carboline alkaloids (general) | Influenza A/H5N1 | MDCK | 0.02 - 42.36 µg/ml | Not Reported | High | [3][4] |
| β-carboline alkaloids (general) | Herpes Simplex Virus-1, Polio Vaccine Type-1 | - | Not Reported | Not Reported | Not Reported | [1] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in vitro. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ or IC₅₀, indicating the therapeutic window of a compound. A higher SI value is desirable.
IV. Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of antiviral compounds.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that is toxic to host cells (CC₅₀).
Methodology:
-
Seed host cells (e.g., Vero E6, MDCK) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound (this compound or Remdesivir) in cell culture medium.
-
Remove the growth medium from the cells and add the different concentrations of the compound to the wells. Include untreated cells as a control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability at each compound concentration relative to the untreated control and determine the CC₅₀ value using regression analysis.
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the compound that inhibits viral replication by 50% (IC₅₀ or EC₅₀).
Methodology:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
In a separate tube, mix a known amount of virus (e.g., 100 plaque-forming units) with each dilution of the compound and incubate for 1 hour to allow the compound to interact with the virus.
-
Inoculate the cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the IC₅₀/EC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for in vitro antiviral and cytotoxicity assays.
V. Summary and Future Directions
This comparative guide highlights the significant disparity in the available research data between this compound and Remdesivir. Remdesivir is a well-characterized antiviral with a clear mechanism of action and a substantial body of in vitro and clinical data supporting its efficacy against various RNA viruses.
This compound, as a representative of the β-carboline alkaloids, shows promise as a potential antiviral agent based on the activities of related compounds. However, a lack of specific in vitro antiviral data against clinically relevant viruses such as SARS-CoV-2 and Ebola virus makes a direct and objective comparison with Remdesivir challenging at this time.
Future research on this compound should focus on:
-
In vitro screening against a broad panel of RNA viruses , including coronaviruses and filoviruses, to determine its antiviral spectrum and potency (EC₅₀/IC₅₀ values).
-
Elucidation of its specific mechanism of antiviral action to identify its molecular targets.
-
Cytotoxicity studies in relevant cell lines to establish its selectivity index and therapeutic potential.
Such studies are crucial to bridge the current knowledge gap and to ascertain whether this compound or its derivatives could be developed as viable antiviral therapeutics.
References
- 1. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eudistomine K and Doxorubicin: A Comparative Analysis of in vitro Anticancer Efficacy
A comprehensive guide for researchers on the cytotoxic profiles and mechanisms of action of the marine-derived alkaloid Eudistomine K and the established chemotherapeutic agent Doxorubicin in cancer cell lines.
This guide provides a detailed comparison of the in vitro anticancer properties of this compound, a β-carboline alkaloid isolated from marine tunicates, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. While direct comparative studies are limited, this document synthesizes available data on their cytotoxicity and underlying molecular mechanisms to offer valuable insights for drug development professionals and cancer researchers.
I. Comparative Cytotoxicity
Table 1: Cytotoxicity of a Synthetic this compound Derivative in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| L1210 | Leukemia | < 0.005[1] |
| Molt-4F | Leukemia | < 0.005[1] |
| MT-4 | Leukemia | < 0.005[1] |
| P-388 | Leukemia | < 0.005[1] |
Table 2: Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Carcinoma | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| A549 | Lung Cancer | > 20 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
II. Mechanisms of Action
This compound Derivatives: Targeting Cell Cycle and Apoptosis
While the precise mechanism of this compound is not fully elucidated, studies on its derivatives reveal a multi-faceted approach to inhibiting cancer cell growth.
A derivative of the related Eudistomin Y, designated H1k, has been shown to induce cell cycle arrest at the G2/M phase in MDA-MB-231 triple-negative breast cancer cells.[2][3] This arrest is mediated by the downregulation of cyclin-dependent kinase 1 (CDK1) and Cyclin B1. Furthermore, H1k triggers autophagy through a lysosome-dependent pathway, ultimately leading to antiproliferative effects.[2][3]
Another derivative, EU-5, synthesized from Eudistomin U, exhibits potent anti-melanoma activity in A375 cells. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis. The apoptotic mechanism is linked to the p53 signaling pathway, triggered by an increase in intracellular reactive oxygen species (ROS) and subsequent DNA damage.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin's anticancer activity is well-established and involves several mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that are cut during replication. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which generates free radicals. These ROS can damage cellular components, including DNA, proteins, and lipids, leading to oxidative stress and apoptosis.
These actions collectively result in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.
III. Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
A. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.[4]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound derivative or Doxorubicin. Include untreated control wells.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.[4]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[4][5]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm using a microplate reader.[4] The absorbance is proportional to the number of viable cells.
B. Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
IV. Conclusion
The available data suggests that synthetic derivatives of this compound exhibit potent cytotoxic activity against cancer cell lines, particularly leukemia, with IC50 values in the nanomolar range. Their mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis through various signaling pathways. Doxorubicin remains a potent and broadly effective anticancer agent, but its clinical use is often limited by significant side effects. The high potency of this compound derivatives suggests that this class of compounds warrants further investigation as potential novel anticancer agents. Direct comparative studies of this compound and Doxorubicin in a panel of cancer cell lines are needed to fully assess their relative therapeutic potential.
References
- 1. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and discovery of Eudistomin Y derivatives as lysosome-targeted antiproliferation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. advetresearch.com [advetresearch.com]
- 5. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Eudistomine K Analogues: Structure-Activity Relationship and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Eudistomine K, a β-carboline alkaloid isolated from marine tunicates, has garnered significant interest in the scientific community due to its potent biological activities. This guide provides a comparative analysis of this compound analogues, delving into their structure-activity relationships (SAR), and evaluating their performance as cytotoxic, antimicrobial, and antiviral agents. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Structure-Activity Relationship Overview
The core structure of eudistomins, a substituted β-carboline, is a crucial determinant of their biological activity. Modifications to this scaffold have led to the generation of numerous analogues with a wide spectrum of activities, including antimicrobial, antiviral, and antitumor effects.[1] A synthetic derivative of this compound, for instance, has demonstrated remarkable potency against a panel of leukemic cell lines, with IC50 values as low as 0.005 μg/mL against L1210, Molt-4F, MT-4, and P-388 cells.[2] This highlights the potential of the eudistomin framework as a privileged structure in drug discovery.
While specific SAR studies on a wide range of this compound analogues are limited in the public domain, research on related eudistomins, such as Eudistomin U and Y, provides valuable insights. For example, studies on Eudistomin U have shown that it exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[2] The synthesis of various Eudistomin Y analogues has revealed that modifications, such as the introduction of hydroxyl-methylated phenyl groups, can enhance their growth inhibitory activity against cancer cell lines.[3]
Comparative Biological Activity of Eudistomin Analogues
The biological activities of Eudistomine analogues and related compounds are summarized below. Due to the limited public data specifically on a range of this compound analogues, data from other relevant eudistomins and related marine alkaloids are included for a broader comparative context.
Cytotoxicity Data
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Synthetic Eudistomin K derivative | L1210, Molt-4F, MT-4, P-388 | 0.005 µg/mL | [2] |
| Eudistomin U | C19 Leukemia | 15.6 µg/mL | [2] |
| Eudistomins Y1–Y7 & derivatives | MDA-231 (Breast Carcinoma) | 15–63 µM | [3] |
Antimicrobial Activity Data
| Compound/Analogue | Organism | MIC (µg/mL) | Reference |
| Eudistomin U | S. pyogenes, S. aureus, M. smegmatis | 3.4–6.4 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of eudistomin analogues.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]
Antimicrobial Assay (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound analogues in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[4]
Visualizing Workflows and Pathways
To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogues.
Caption: Putative mechanisms of action for this compound analogues based on related compounds.
References
Illuminating the Cellular Interlocutors of Eudistomine K: A Comparative Guide to Target Engagement Strategies
For the researcher embarking on the intricate journey of drug discovery, confirming that a bioactive compound reaches and interacts with its intended cellular target is a pivotal step. Eudistomine K, a member of the β-carboline alkaloid family of marine origin, has demonstrated notable cytotoxic effects against cancer cell lines, hinting at a potent underlying mechanism of action. However, the specific cellular target of this compound remains to be definitively identified. This guide provides a comparative framework for researchers to navigate the process of identifying and validating the cellular targets of this compound, drawing parallels from the broader class of β-carboline alkaloids and outlining robust experimental strategies.
Introduction to this compound and the β-Carboline Family
This compound is a marine-derived β-carboline alkaloid. While its direct molecular target is not yet elucidated, the broader family of β-carbolines is known to exert its biological effects through various mechanisms, including the inhibition of enzymes crucial for cell proliferation and survival. These established targets for other β-carbolines provide a logical starting point for investigating this compound.
Potential Cellular Targets of β-Carboline Alkaloids
Based on extensive research into the β-carboline scaffold, several key cellular components have been identified as potential targets. These offer promising avenues for the initial investigation into this compound's mechanism of action.
| Target Class | Specific Examples | Potential Effect of Inhibition |
| DNA Intercalation | Direct binding to DNA | Interference with DNA replication and transcription |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Inhibition of DNA relaxation, leading to DNA damage |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK5 | Cell cycle arrest and induction of apoptosis |
| Other Kinases | Mitogen-activated protein kinase-2 (MK-2), I-kappa-B kinase (IKK) | Modulation of inflammatory and survival pathways |
Strategies for De Novo Target Identification of this compound
Given the absence of a known target for this compound, initial efforts must focus on unbiased methods to identify its binding partners within the cellular proteome. Two primary strategies are employed for the de novo identification of protein targets for natural products.
| Strategy | Description | Advantages | Disadvantages |
| Affinity-Based Methods | This compound is chemically modified to incorporate a tag (e.g., biotin). The tagged compound is incubated with cell lysate, and interacting proteins are "pulled down" and identified by mass spectrometry. | Direct identification of binding partners. | Chemical modification may alter the compound's binding properties. |
| Label-Free Methods | These methods rely on detecting the physical consequences of ligand binding to a protein. Examples include Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP). | No chemical modification of the compound is required. | May not capture all binding events, particularly weaker interactions. |
Confirming Target Engagement in a Cellular Context
Once a putative target is identified, the next critical step is to confirm that this compound engages this target within intact cells. Several robust methods are available for this purpose.
| Method | Principle | Key Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Increased thermal stability of the target protein in the presence of this compound. |
| In-cell Western Blotting | Measures the level of a target protein in its native cellular environment. Downstream pathway modulation can be assessed. | Changes in the phosphorylation state or total protein levels of the target and downstream effectors. |
| Reporter Gene Assays | If the target is part of a signaling pathway that regulates gene expression, a reporter gene can be used to measure pathway activity. | Altered reporter gene expression in the presence of this compound. |
Experimental Protocols
I. Affinity Pull-Down Assay for Target Identification
Objective: To identify proteins that directly bind to this compound.
Methodology:
-
Synthesis of Affinity Probe: Synthesize an analog of this compound with a linker and a biotin (B1667282) tag.
-
Cell Lysis: Lyse cultured cells (e.g., MDA-MB-231 breast cancer cells) to obtain a total protein extract.
-
Incubation: Incubate the cell lysate with the biotinylated this compound probe.
-
Capture: Use streptavidin-coated beads to capture the biotinylated probe and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
II. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to a putative target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing the Path to Target Validation
By employing a systematic and multi-faceted approach, researchers can successfully unravel the cellular targets of this compound. This knowledge will not only shed light on its mechanism of action but also pave the way for the rational design of more potent and selective anticancer agents based on the β-carboline scaffold.
Efficacy of Eudistomine K Derivatives: A Comparative Guide for Researchers
A new wave of synthetic Eudistomine K derivatives is demonstrating significant potential in preclinical research, with some analogues exhibiting exceptionally high potency against various cancer cell lines. This guide provides a comparative analysis of the efficacy of these compounds, supported by available experimental data, to assist researchers and drug development professionals in this promising area of study.
Eudistomines, a class of β-carboline alkaloids isolated from marine tunicates, have long been recognized for their broad spectrum of biological activities, including antiviral and antitumor properties.[1] Among them, this compound has emerged as a particularly interesting scaffold for the development of novel therapeutic agents. Recent research has focused on the synthesis of this compound derivatives with the aim of enhancing their potency and selectivity.
Comparative Cytotoxicity of this compound Derivatives
While comprehensive comparative studies on a wide range of this compound derivatives are still emerging, available data points to a significant potential for this compound class. A notable synthetic derivative of this compound has shown remarkable cytotoxicity against a panel of human leukemic cell lines.
Table 1: Cytotoxicity of a Potent this compound Derivative against Leukemic Cell Lines [1]
| Cell Line | Description | IC50 (µg/mL) |
| L1210 | Mouse Lymphocytic Leukemia | 0.005 |
| Molt-4F | Human T-cell Leukemia | 0.005 |
| MT-4 | Human T-cell Leukemia | 0.005 |
| P-388 | Mouse Lymphocytic Leukemia | 0.005 |
The data presented in Table 1 highlights the exceptional potency of this particular synthetic derivative, with IC50 values in the low nanomolar range. This level of activity underscores the potential of the this compound scaffold as a foundation for the development of potent anti-cancer agents.
For context, studies on derivatives of the related Eudistomin U have shown more modest, yet still significant, anticancer activity. For instance, Eudistomin U itself displayed an IC50 of 15.6 µg/mL against C19 leukemia cells.[1]
Work on another class of related marine-derived β-carbolines, the Eudistomin Y derivatives, has also yielded promising results. A study on newly synthesized Eudistomin Y analogues demonstrated that several derivatives exhibited moderate growth inhibitory activity against the MDA-231 breast cancer cell line, with IC50 values ranging from 15 to 63 µM.[2] Interestingly, this study also revealed that hydroxyl-methylated phenyl derivatives of Eudistomins Y1-Y7 showed higher inhibitory activities than their corresponding natural products.[2]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the cytotoxic efficacy of this compound derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., L1210, Molt-4F, MT-4, P-388)
-
Culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% (w/v) SDS in 50% DMF)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound derivatives are still under active investigation, research on related β-carboline alkaloids provides valuable insights into their potential mechanisms of action. Many compounds in this class are known to induce apoptosis, or programmed cell death, in cancer cells.
One potential mechanism involves the induction of oxidative stress, leading to an increase in intracellular Reactive Oxygen Species (ROS). This can, in turn, trigger downstream apoptotic signaling cascades.
Figure 1: Proposed mechanism of action for this compound derivatives.
Further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in the potent cytotoxic effects of this compound derivatives. Understanding these mechanisms will be crucial for the rational design of even more effective and selective anticancer agents.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of new this compound derivatives.
References
In Vivo Anticancer Activity of Eudistomine K and Comparators: A Guide for Researchers
For Immediate Release
A Comparative Analysis of the Preclinical Efficacy of the Marine Alkaloid Eudistomine K and Standard-of-Care Agents in Breast Cancer Models
This guide provides a comparative overview of the preclinical in vivo anticancer activity of the marine alkaloid this compound against established chemotherapeutic agents. Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from the closely related and well-studied makaluvamine analog, FBA-TPQ, as a proxy to contextualize its potential therapeutic efficacy. The information is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
Executive Summary
While in vitro studies have suggested the anticancer potential of this compound, a marine-derived β-carboline alkaloid, its in vivo validation remains limited in publicly accessible literature. To provide a meaningful comparison for researchers, this guide focuses on the in vivo performance of FBA-TPQ, a synthetic makaluvamine analog with a similar proposed mechanism of action involving apoptosis induction and cell cycle arrest. This analog has demonstrated significant tumor growth inhibition in preclinical breast cancer models. Its efficacy is compared against doxorubicin (B1662922) and paclitaxel (B517696), two cornerstone chemotherapeutic agents frequently used in the treatment of breast cancer.
Comparative Analysis of In Vivo Anticancer Activity
The following table summarizes the in vivo efficacy of FBA-TPQ, doxorubicin, and paclitaxel in mouse xenograft models of breast cancer, primarily utilizing the MCF-7 cell line, which is an estrogen receptor-positive (ER+) human breast cancer cell line.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| FBA-TPQ | MCF-7 Xenograft | 10 mg/kg/day, 3 days/week | ~60% on day 18[1] | Significant tumor growth inhibition observed.[1] |
| MDA-MB-468 Xenograft | 1 mg/kg/day, 5 days/week for 6 weeks | ~46% at 6 weeks[1] | Demonstrates efficacy in a different breast cancer cell line.[1] | |
| Doxorubicin | MCF-7/MDR1 Xenograft | Equivalent dose to DMSN-7.4 | 34% reduction in tumor weight (as DMSN-7.4) | Nanoparticle formulation showed significant tumor shrinkage compared to free doxorubicin. |
| EL4 Lymphoma Xenograft | 4 mg/kg/week for 3 weeks | Significant inhibition of tumor growth[2] | Low-dose regimen demonstrated anticancer effects.[2] | |
| Paclitaxel | MCF-7 Xenograft | 20 mg/kg, IP once/week | Significant tumor volume reduction[3] | Well-established efficacy in this model.[3] |
| Human Lung Cancer Xenografts | 12 and 24 mg/kg/day for 5 days | Statistically significant tumor growth inhibition[4] | Demonstrates broad-spectrum antitumor activity.[4] |
Detailed Experimental Protocols
To facilitate the replication and comparison of these findings, the following are detailed experimental protocols for the key in vivo experiments cited.
FBA-TPQ in MCF-7 Xenograft Model
-
Animal Model: Female athymic nude mice.[1]
-
Cell Line and Implantation: MCF-7 human breast cancer cells are implanted subcutaneously.
-
Treatment Protocol: Once tumors reach a palpable size, mice are randomized into treatment and control groups. FBA-TPQ is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg/day, 3 days a week.[1]
-
Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., Western blotting).[1]
Doxorubicin in MCF-7/MDR1 Xenograft Model
-
Animal Model: Nude mice.[5]
-
Cell Line and Implantation: MCF-7 cells with multidrug resistance (MCF-7/MDR1) are used to establish xenografts.[5]
-
Treatment Protocol: Mice with established tumors are treated with doxorubicin formulations. In the cited study, a nanoparticle-encapsulated doxorubicin (DMSN-7.4) was used and compared to free doxorubicin.[5]
Paclitaxel in MCF-7 Xenograft Model
-
Animal Model: Nude mice.[3]
-
Cell Line and Implantation: MCF-7 human breast cancer cells are implanted subcutaneously.
-
Treatment Protocol: After tumors reach a volume of approximately 100mm³, mice are randomized. Paclitaxel is administered intraperitoneally at a dose of 20 mg/kg once a week.[3]
-
Assessment: Tumor volume is measured twice weekly. At the end of the study, animals are euthanized, and tumors are excised and weighed.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for FBA-TPQ and a generalized experimental workflow for in vivo validation of anticancer compounds.
References
- 1. A novel synthetic iminoquinone, BA-TPQ, as an anti-breast cancer agent: in vitro and in vivo activity and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
Eudistomine K: A Head-to-Head Comparison with Other Marine Natural Products in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the marine natural product Eudistomine K with other notable marine-derived compounds and a standard chemotherapeutic agent, Doxorubicin. The focus is on their cytotoxic activity against various cancer cell lines, particularly leukemia. The information presented is collated from multiple experimental studies to offer a broad perspective on their potential as anticancer agents.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of this compound and other selected compounds against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may have varied.
| Compound | Cell Line(s) | IC50 Value(s) | Source(s) |
| This compound (Synthetic Derivative) | L1210, Molt-4F, MT-4, P-388 (Leukemia) | 0.005 µg/mL | [1] |
| Kepulauamine A | K562 (Leukemia), A549 (Lung) | 7.2 µM (K562), 4.6 µM (A549) | [2][3] |
| Manzamine J N-oxide-HCl | K562 (Leukemia), A549 (Lung) | 8.1 µM (K562), 4.7 µM (A549) | [2][3] |
| Didemnin B | P388 (Leukemia) | Potent anticancer activity (Phase II trials) | [4] |
| Eudistomin H | HeLa (Cervical Carcinoma) | 0.49 µg/mL | [4] |
| Doxorubicin | Various Leukemia & Solid Tumor Lines | Highly variable (nM to µM range) | Varies by study |
Unraveling the Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activity of related Eudistomin compounds and the broader class of β-carboline alkaloids, two primary pathways are proposed:
-
Inhibition of Protein Synthesis: Eudistomin C, a structurally similar compound, has been shown to target the 40S ribosomal subunit, thereby inhibiting protein translation.[1] This disruption of protein synthesis is a critical mechanism for inducing cytotoxicity in cancer cells.
-
DNA Intercalation and Topoisomerase Inhibition: Many β-carboline alkaloids are known to intercalate into DNA, disrupting its replication and transcription. This can lead to the inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.
The following diagram illustrates the potential signaling pathways affected by this compound.
References
Validating the Specificity of Eudistomine K's Antiviral Action: A Comparative Guide
In the quest for novel antiviral therapeutics, marine natural products have emerged as a promising frontier. Among these, the eudistomins, a class of β-carboline alkaloids isolated from marine tunicates, have demonstrated a range of biological activities, including antiviral and antitumor properties. This guide focuses on Eudistomine K, providing a comparative framework to understand and validate its antiviral specificity. Due to the limited publicly available data on this compound's specific antiviral action, this guide will draw comparisons with the well-established antiviral agents, Acyclovir and Ribavirin, to delineate the experimental pathways required to ascertain specificity.
Comparative Analysis of Antiviral Agents
To objectively assess the antiviral profile of a novel compound like this compound, it is crucial to compare its performance against well-characterized drugs with distinct mechanisms of action and specificity.
| Feature | This compound (Hypothesized) | Acyclovir | Ribavirin |
| Target Virus(es) | Herpes Simplex Virus-1, Polio vaccine type-1 virus (based on related eudistomins) | Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV) | Broad-spectrum: RNA and DNA viruses including Hepatitis C Virus (HCV), Respiratory Syncytial Virus (RSV), Influenza |
| Mechanism of Action | Potential inhibition of protein synthesis via targeting the 40S ribosome (inferred from Eudistomin C) | Competitive inhibition of viral DNA polymerase and DNA chain termination[1][2][3][4][5] | Multiple, including inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and induction of viral mutagenesis[6][7][8][9] |
| Specificity | Unknown | High: Requires viral thymidine (B127349) kinase for activation[1][4] | Low: Affects both viral and host cellular processes[6][7] |
| Cytotoxicity | A synthetic derivative shows high potency against leukemic cell lines | Low for uninfected cells[1] | Can be significant, leading to side effects like anemia[8] |
Experimental Protocols for Validating Antiviral Specificity
The following experimental protocols are essential for characterizing the specificity of a novel antiviral candidate like this compound.
1. Antiviral Activity Assays:
-
Plaque Reduction Assay: This is a standard method to quantify the inhibition of viral replication.
-
Methodology:
-
Seed susceptible host cells in multi-well plates and grow to confluence.
-
Pre-incubate cells with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Infect the cells with a known titer of the target virus (e.g., HSV-1).
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the test compound.
-
Incubate for a period sufficient for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
-
-
Yield Reduction Assay: This assay measures the amount of infectious virus produced.
-
Methodology:
-
Infect susceptible host cells with the target virus in the presence of varying concentrations of the test compound.
-
After a full replication cycle, harvest the virus from the cells and supernatant.
-
Determine the viral titer of the harvested virus using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.
-
The EC50 is the concentration of the compound that reduces the viral yield by 50%.
-
-
2. Cytotoxicity Assays:
-
MTT or XTT Assay: These colorimetric assays measure cell viability.
-
Methodology:
-
Seed host cells in a 96-well plate and treat with the same concentrations of the test compound used in the antiviral assays.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT or XTT reagent to the wells. Live cells will metabolize the reagent, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength.
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
-
-
3. Specificity Index (SI):
The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.
SI = CC50 / EC50
A higher SI value indicates greater specificity, as the compound is effective against the virus at concentrations that are not toxic to the host cells.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Antiviral Specificity Validation
Caption: Workflow for validating the antiviral specificity of a novel compound.
Signaling Pathway: Acyclovir's Mechanism of Action
Caption: Acyclovir's specific activation and mechanism of action.
Signaling Pathway: Ribavirin's Broad-Spectrum Antiviral Action
Caption: Ribavirin's multi-faceted antiviral mechanisms.
Conclusion and Future Directions
While preliminary data on related eudistomins suggest potential antiviral activity for this compound, a thorough investigation into its specificity is imperative. The potent cytotoxicity observed in a synthetic derivative of this compound against cancer cell lines highlights its significant biological activity but also underscores the need for careful evaluation of its therapeutic window for antiviral applications. The finding that Eudistomin C targets the 40S ribosome to inhibit protein translation provides a plausible starting point for investigating this compound's mechanism of action.
To validate the specificity of this compound, a systematic approach employing the experimental protocols outlined above is essential. By determining its EC50 against a panel of viruses and its CC50 in various host cell lines, a clear specificity index can be established. Further mechanistic studies, such as time-of-addition assays and direct binding studies with the 40S ribosome, will be crucial to elucidate its precise mode of action and to confirm whether it selectively inhibits viral protein synthesis over host cell translation. This comprehensive evaluation will be pivotal in determining the potential of this compound as a viable and specific antiviral drug candidate.
References
- 1. Antiviral potential of natural products from marine microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Marine Natural Products as Antiviral Agents, Advances and Emerging Opportunities - R Discovery [discovery.researcher.life]
- 3. dovepress.com [dovepress.com]
- 4. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Antiviral Activity of Natural Products Extracted from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Antiviral and tumor cell antiproliferative SAR studies on tetracyclic eudistomins. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antiviral and Antiproliferative Potential of Marine Organisms From the Yucatan Peninsula, Mexico [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Eudistomine K
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for the proper disposal of Eudistomine K, a compound that requires careful handling due to its potential environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
I. Hazard Identification and Primary Safety Precautions
This compound is classified as toxic to aquatic life with long-lasting effects. Therefore, the primary and most critical directive is to avoid release into the environment . Under no circumstances should this compound or its containers be disposed of down the drain.[1] Spillage must be collected immediately.[1]
Key Hazard Information:
-
GHS Classification: Short-term (acute) aquatic hazard (Category 2), Long-term (chronic) aquatic hazard (Category 2).[1]
-
Hazard Statement: H411 - Toxic to aquatic life with long lasting effects.[1]
-
Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).[1]
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, ensure appropriate personal protective equipment is worn.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use. | To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | Safety glasses or goggles. | To protect eyes from potential splashes or dust. |
| Body Protection | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Required if dusts are generated. | To prevent inhalation. |
Contaminated clothing should be changed immediately and handled as hazardous waste.
III. Step-by-Step Disposal Protocol
The mandated procedure for the disposal of this compound is to transfer it to a licensed and approved waste disposal facility.[1] The following steps provide a clear workflow for laboratory personnel.
Step 1: Segregation and Containment
-
Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
-
Keep this compound waste in its original container if possible, or a clearly labeled, tightly closed, and compatible container.[2] As a general best practice, chemical waste should be discarded in containers made of the same material as the original packaging.[3]
-
Ensure the container is stored in a dry, designated hazardous waste accumulation area.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., the pictogram for "Hazardous to the Aquatic Environment").
Step 3: Spillage Management
-
In the event of a spill, prevent the material from entering drains by using drain covers if necessary.[1][2][4]
-
Collect the spilled material using an absorbent, non-combustible material. For dry spills, take up the material without generating dust.[1][2]
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[5]
Step 4: Institutional Coordination
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.[6]
-
Provide the EHS office with a copy of the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
This guidance is based on established safety protocols for chemicals with similar hazard classifications. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier and consult with your institution's safety officer for any questions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eudistomine K
For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. This guide provides essential safety and logistical information for managing Eudistomine K in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on established best practices for handling potent, uncharacterized, or novel bioactive compounds. A thorough risk assessment should always be conducted by the principal investigator and the institution's safety officer before commencing any work.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the first line of defense against accidental exposure. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Use |
| Primary Engineering Control | Certified Chemical Fume Hood | All manipulations of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood to prevent the inhalation of aerosols or fine dust. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be removed and disposed of as hazardous waste immediately after handling the compound or if contamination is suspected. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required at all times when this compound is being handled. |
| Body Protection | Laboratory Coat | A clean, fully-buttoned lab coat should be worn over personal clothing to protect against splashes and spills. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid form of this compound, especially outside of a fume hood (e.g., during transport or in the event of a spill). Use of a respirator should be part of a comprehensive respiratory protection program. |
Operational Protocols: From Receipt to Disposal
A clear, step-by-step plan ensures that this compound is managed safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, carefully inspect the shipping package for any signs of damage or leakage.
-
Verify Labeling: Ensure the primary container is clearly and accurately labeled.
-
Secure Storage: Store this compound in a designated, secure, and well-ventilated area. The storage location should be separate from incompatible materials and maintained at the temperature recommended by the supplier.
Safe Handling and Experimental Use
-
Prepare the Work Area: Designate a specific area within a chemical fume hood for all work with this compound. Cover the work surface with disposable, absorbent bench paper.
-
Weighing the Compound: When weighing solid this compound, use dedicated spatulas and weighing boats inside the fume hood to minimize the risk of generating airborne particles.
-
Preparing Solutions: To prevent splashing, slowly add the solvent to the solid this compound.
-
Post-Handling Decontamination: After each handling session, thoroughly wipe down the work area with an appropriate deactivating solution or a standard laboratory cleaning agent. Dispose of all contaminated materials as hazardous waste. Always wash hands thoroughly after completing work and removing PPE.
Disposal Plan: A Critical Final Step
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and bench paper, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless their compatibility is certain.
-
Final Disposal: All waste containing this compound must be disposed of through the institution's environmental health and safety (EHS) office, in strict accordance with all local and national regulations.
Workflow for Safe Handling of this compound
The following diagram provides a visual representation of the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Safe handling workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
